Product packaging for Bactobolin(Cat. No.:CAS No. 72615-20-4)

Bactobolin

Cat. No.: B605904
CAS No.: 72615-20-4
M. Wt: 383.2 g/mol
InChI Key: RBCHRRIVFAIGFI-RGBMRXMBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bactobolin is an amino acid amide.
This compound has been reported in Pseudomonas and Burkholderia thailandensis with data available.
This compound is a 3-dichloromethylactinobolin antineoplastic antibiotic isolated from various Pseudomonas bacterial species. BN-183 induces apoptosis via a caspase-dependent pathway. This agent also has immunomodulatory properties. (NCI04)
from Pseudomonas sp. BN-183;  has MF C14-H20-Cl2-N2-O6;  RN given refers to parent cpd(R*)-isome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20Cl2N2O6 B605904 Bactobolin CAS No. 72615-20-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72615-20-4

Molecular Formula

C14H20Cl2N2O6

Molecular Weight

383.2 g/mol

IUPAC Name

(2S)-N-[(3S,4R,4aR,5R,6R)-3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide

InChI

InChI=1S/C14H20Cl2N2O6/c1-4(17)11(22)18-10-8-7(5(19)3-6(20)9(8)21)12(23)24-14(10,2)13(15)16/h4,6,8-10,13,19-21H,3,17H2,1-2H3,(H,18,22)/t4-,6+,8-,9-,10+,14-/m0/s1

InChI Key

RBCHRRIVFAIGFI-RGBMRXMBSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bactobolin;  Y 12278;  Y-12278;  Y12278.

Origin of Product

United States

Foundational & Exploratory

Bactobolin: A Technical Guide to its Discovery, Isolation, and Characterization from Pseudomonas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bactobolin, a potent polyketide-peptide antibiotic, was first discovered in 1979 from a bacterial strain identified as Pseudomonas BMG 13-A7. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound, with a specific focus on its origins from Pseudomonas. While much of the recent in-depth research has been conducted on this compound produced by Burkholderia thailandensis, a genus historically intertwined with Pseudomonas, this guide consolidates the available information pertinent to its original discovery in Pseudomonas and presents methodologies applicable to its study from this genus. The guide includes quantitative data on its antimicrobial activity, detailed experimental protocols, and visualizations of relevant pathways and workflows to support researchers in the fields of natural product discovery and antibiotic development.

Introduction and Discovery

This compound was first reported by Kondo et al. in 1979 as a novel antitumor antibiotic isolated from the culture broth of Pseudomonas BMG 13-A7[1]. Another strain, identified as Pseudomonas yoshitomiensis Y-12278, has also been cited as a producer of this compound. It is important to note that bacterial taxonomy has evolved significantly since the initial discovery. While the genus Burkholderia was segregated from Pseudomonas in 1992, some literature suggests that the original this compound-producing strain may have been a Burkholderia species misidentified at the time due to the lack of advanced sequencing techniques[2]. However, for the purpose of this guide, we will focus on the available information related to Pseudomonas.

This compound is a cytotoxic compound with a unique chemical structure, featuring a dichloromethyl group, which contributes to its potent biological activity. It has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antimicrobial Activity of Bactobolins

The antimicrobial efficacy of different this compound analogues has been evaluated against a variety of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, primarily derived from studies on this compound produced by Burkholderia thailandensis, which serves as a valuable reference for the potential activity of Pseudomonas-derived this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Bactobolins A and B against various bacterial strains.

Bacterial StrainThis compound A (µg/mL)This compound B (µg/mL)
Staphylococcus aureus (MRSA)< 1< 1
Vibrio parahaemolyticus< 1< 1
Enterococcus faecalis (VRE)> 64> 64
Bacillus subtilis16> 64
Escherichia coli64> 64

Data sourced from studies on this compound produced by Burkholderia thailandensis.[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Bactobolins C and D against various bacterial strains.

Bacterial StrainThis compound C (µg/mL)This compound D (µg/mL)
Staphylococcus aureus (MRSA)432
Vibrio parahaemolyticus216
Enterococcus faecalis (VRE)> 64> 64
Bacillus subtilis32> 64
Escherichia coli> 64> 64

Data sourced from studies on this compound produced by Burkholderia thailandensis.[3]

Experimental Protocols

Detailed experimental protocols for the production and isolation of this compound specifically from Pseudomonas are not extensively documented in recent literature. Therefore, the following protocols are based on general methodologies for antibiotic production from Pseudomonas and specific procedures described for this compound isolation from Burkholderia cultures, which can be adapted by researchers.

Fermentation of this compound-Producing Pseudomonas

This protocol outlines a general procedure for the cultivation of a this compound-producing Pseudomonas strain. Optimization of media components and fermentation parameters is crucial for maximizing yield.

  • Inoculum Preparation: Aseptically transfer a single colony of the Pseudomonas strain from a solid agar plate to a flask containing a suitable seed culture medium (e.g., Nutrient Broth). Incubate at 28-30°C with shaking (200 rpm) for 24-48 hours.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). A suitable production medium could be a modified nutrient broth supplemented with glucose and other precursors.

  • Fermentation Conditions: Incubate the production culture at 28-30°C with vigorous aeration and agitation for an extended period (e.g., 5-7 days). Monitor the pH and adjust as necessary to maintain it within the optimal range for this compound production (typically pH 6.5-7.5).

  • Monitoring Production: Periodically withdraw samples to monitor bacterial growth (OD600) and this compound production using methods such as bioassay against a sensitive indicator strain or analytical techniques like HPLC.

Extraction and Purification of this compound

The following is a general workflow for the extraction and purification of this compound from the fermentation broth.

  • Cell Removal: After fermentation, centrifuge the culture broth at high speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells.

  • Supernatant Extraction: Decant the supernatant and extract the this compound using a suitable organic solvent such as ethyl acetate or butanol. Perform the extraction multiple times to ensure complete recovery.

  • Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Adsorption Chromatography: Redissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute with a solvent gradient (e.g., chloroform-methanol) to separate the components.

    • Size-Exclusion Chromatography: Further purify the this compound-containing fractions using a Sephadex LH-20 column with methanol as the mobile phase.

    • High-Performance Liquid Chromatography (HPLC): The final purification step can be performed using reversed-phase HPLC (e.g., C18 column) with a water-acetonitrile gradient to obtain highly pure this compound analogues.

  • Purity Assessment: Analyze the purity of the final product using analytical HPLC and characterize its structure using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

General Workflow for this compound Isolation and Purification

G General Workflow for this compound Isolation and Purification A Fermentation of Pseudomonas sp. B Centrifugation to remove cells A->B C Supernatant Collection B->C D Solvent Extraction (e.g., Ethyl Acetate) C->D E Crude this compound Extract D->E F Column Chromatography (e.g., Silica Gel) E->F G Fraction Collection F->G H Further Purification (e.g., Sephadex, HPLC) G->H I Pure this compound H->I

Caption: A flowchart illustrating the key steps in the isolation and purification of this compound from a Pseudomonas fermentation culture.

Proposed Biosynthetic Pathway of this compound (based on Burkholderia studies)

The biosynthetic gene cluster for this compound has been characterized in Burkholderia thailandensis. While not yet identified in Pseudomonas, it provides a valuable model for the likely biosynthetic route. The pathway involves a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line.

G Proposed this compound Biosynthesis (based on Burkholderia) cluster_NRPS NRPS Module cluster_PKS PKS Module cluster_Tailoring Tailoring Steps Ala1 Alanine NRPS_A NRPS (Adenylation) Ala1->NRPS_A Ala2 Alanine Ala2->NRPS_A NRPS_T NRPS (Thiolation) NRPS_A->NRPS_T NRPS_C NRPS (Condensation) NRPS_T->NRPS_C Dipeptide Alanyl-Alanine NRPS_C->Dipeptide Cyclization Cyclization Dipeptide->Cyclization Malonyl Malonyl-CoA PKS_AT PKS (Acyltransferase) Malonyl->PKS_AT PKS_KS PKS (Ketosynthase) PKS_KR PKS (Ketoreductase) PKS_KS->PKS_KR PKS_AT->PKS_KS Polyketide Polyketide Chain PKS_KR->Polyketide Polyketide->Cyclization Chlorination Chlorination Hydroxylation Hydroxylation Chlorination->Hydroxylation This compound This compound Core Hydroxylation->this compound Cyclization->Chlorination

Caption: A simplified diagram of the proposed this compound biosynthetic pathway, highlighting the key NRPS, PKS, and tailoring steps.

Conclusion

This compound remains a compound of significant interest due to its potent antimicrobial and antitumor properties. While its initial discovery from Pseudomonas laid the groundwork, much of the detailed molecular and biosynthetic understanding has emerged from studies in Burkholderia. This technical guide provides a consolidated resource for researchers, offering a starting point for the rediscovery and further investigation of this compound from its originally reported genus, Pseudomonas. The provided protocols and data, though adapted from related studies, offer a robust framework for initiating research into this promising natural product. Further investigation into the taxonomy of the original producing strains and the elucidation of the this compound biosynthetic pathway in Pseudomonas are critical areas for future research.

References

A Technical Guide to Bactobolin Production: Fermentation and Downstream Processing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolin, a polyketide-peptide antibiotic, has garnered significant interest within the scientific community due to its potent antimicrobial and antitumor properties. This technical guide provides an in-depth overview of the organisms known to produce this compound, the detailed conditions for its fermentation, and the methodologies for its extraction and purification. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product discovery and drug development.

This compound Producing Organisms

The primary and most well-characterized producer of this compound is the Gram-negative bacterium, Burkholderia thailandensis E264.[1][2] While early literature also pointed to a Pseudomonas species as a producer, recent and more detailed studies have focused on B. thailandensis. The biosynthesis of this compound in this organism is intricately regulated by a quorum-sensing mechanism, highlighting the importance of cell-to-cell communication in the production of this secondary metabolite.

Fermentation Conditions for this compound Production

Successful production of this compound is highly dependent on the optimization of fermentation parameters. The following tables summarize the key conditions for the cultivation of Burkholderia thailandensis E264 for this compound production.

Media Composition

Luria-Bertani (LB) medium is commonly used for the cultivation of B. thailandensis E264 for this compound production.[3]

ComponentConcentration (g/L)
Tryptone10
Yeast Extract5
NaCl10

Table 1: Composition of Luria-Bertani (LB) Medium for this compound Production.

Fermentation Parameters

Optimizing physical parameters during fermentation is crucial for maximizing this compound yield.

ParameterRecommended ConditionNotes
Producing Organism Burkholderia thailandensis E264
Temperature 30°CProduction is reportedly higher at 30°C compared to 37°C.[4]
pH Not explicitly defined in literature for this compound production. General growth of B. thailandensis occurs at neutral pH.Further optimization may be required.
Aeration Aerobic conditions (e.g., shaking incubation)Essential for the growth of B. thailandensis.
Incubation Time 24 hoursSignificant this compound production is observed after this period.[3]

Table 2: Optimized Fermentation Parameters for this compound Production.

Regulatory Pathway for this compound Biosynthesis

The production of this compound in Burkholderia thailandensis is controlled by the BtaR2-BtaI2 quorum-sensing system. This regulatory network involves the synthesis of acyl-homoserine lactone (AHL) signal molecules that, upon reaching a threshold concentration, activate the transcription of the this compound biosynthetic gene cluster (bta).

Signaling Pathway Diagram

Bactobolin_Regulation cluster_QS Quorum Sensing Circuit cluster_BGC This compound Biosynthesis BtaI2 BtaI2 (AHL Synthase) AHLs 3OHC10-HSL & 3OHC8-HSL (Autoinducers) BtaI2->AHLs Synthesizes BtaR2 BtaR2 (Transcriptional Regulator) AHLs->BtaR2 Binds to BtaR2_AHL BtaR2-AHL Complex bta_genes bta Gene Cluster BtaR2_AHL->bta_genes Activates Transcription This compound This compound bta_genes->this compound Synthesizes

Caption: Quorum sensing regulation of this compound biosynthesis in B. thailandensis.

Experimental Protocols

Fermentation Protocol
  • Media Preparation: Prepare Luria-Bertani (LB) broth according to the composition in Table 1. Sterilize by autoclaving.

  • Inoculation: Inoculate the sterile LB broth with a fresh culture of Burkholderia thailandensis E264.

  • Incubation: Incubate the culture at 30°C for 24 hours with vigorous shaking to ensure adequate aeration.

Extraction and Purification Protocol

The extraction and purification of this compound from the fermentation broth involves several chromatographic steps due to its polar nature.[1]

  • Cell Removal: After incubation, centrifuge the fermentation broth to pellet the bacterial cells. Collect the supernatant which contains the secreted this compound.

  • Initial Purification with HP-20 Resin:

    • Apply the supernatant to a Diaion® HP-20 resin column. This hydrophobic resin helps in the initial capture of this compound and removal of highly polar impurities.

    • Wash the column with water to remove unbound components.

    • Elute the bound compounds with a methanol gradient.

  • Hypercarb Chromatography:

    • Pool the fractions containing this compound from the HP-20 column and apply them to a Hypercarb (porous graphitic carbon) column. This step further purifies the this compound based on its polarity and structural characteristics.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • The final purification is achieved using reversed-phase HPLC.

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid, is employed for elution.

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 230 nm) to collect the fractions containing pure this compound.

Experimental Workflow

Bactobolin_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification Media_Prep LB Media Preparation Inoculation Inoculation with B. thailandensis Media_Prep->Inoculation Incubation Incubation (30°C, 24h, shaking) Inoculation->Incubation Centrifugation Centrifugation (Cell Removal) Incubation->Centrifugation Harvest Supernatant HP20 HP-20 Chromatography Centrifugation->HP20 Hypercarb Hypercarb Chromatography HP20->Hypercarb RPHPLC Reversed-Phase HPLC Hypercarb->RPHPLC Pure_this compound Pure_this compound RPHPLC->Pure_this compound Pure this compound

Caption: Experimental workflow for this compound production and purification.

Quantification of this compound

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the quantification of this compound in fermentation broths and purified samples.[1] By using a standard curve of purified this compound, accurate determination of its concentration can be achieved.

Conclusion

This technical guide provides a foundational understanding of the key aspects of this compound production, from the selection of the producing organism to the detailed fermentation and purification protocols. The provided information, tables, and diagrams are intended to facilitate the work of researchers and professionals in harnessing the potential of this promising natural product. Further optimization of fermentation conditions and downstream processing may lead to enhanced yields and facilitate its development as a therapeutic agent.

References

Bactobolin biosynthesis pathway and gene cluster analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Bactobolin Biosynthesis Pathway and Gene Cluster Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a polyketide-peptide hybrid natural product, exhibits potent antibiotic and antitumor activities. Its unique chemical structure, featuring a dichlorinated pyrrolidine ring and a complex bicyclic core, has garnered significant interest from the scientific community. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, a detailed analysis of its corresponding gene cluster in Burkholderia thailandensis, and methodologies for its study. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and synthetic biology.

Introduction to this compound

This compound is a secondary metabolite originally isolated from Pseudomonas species and later found to be produced by Burkholderia thailandensis E264.[1] It belongs to a class of hybrid polyketide-nonribosomal peptide natural products. The this compound family includes several analogs, with this compound A being one of the most abundant and well-characterized members. These compounds have demonstrated significant biological activities, including antibacterial action against Gram-positive and Gram-negative pathogens and cytotoxic effects against various cancer cell lines. The unique structural features and potent bioactivities of bactobolins make their biosynthetic pathway a fascinating subject of study for the discovery of novel enzymatic mechanisms and for bioengineering efforts to produce new analogs with improved therapeutic properties.

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the 'bta' cluster in Burkholderia thailandensis E264. This cluster is a prime example of a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system.

Organization of the bta Gene Cluster

The bta gene cluster is comprised of a series of genes encoding the core biosynthetic machinery (NRPS and PKS modules), tailoring enzymes, transporters, and regulatory proteins. Bioinformatic analysis of the cluster has been instrumental in predicting the function of individual genes and formulating a model for the biosynthetic pathway.

A schematic representation of the this compound gene cluster is provided below:

bactobolin_gene_cluster cluster_bta This compound (bta) Gene Cluster btaA BtaA (Hydroxylase) btaB BtaB (T domain) btaA->btaB btaC BtaC (Dichlorinase) btaB->btaC btaD BtaD (T domain) btaC->btaD btaE BtaE (NRPS A-T-C) btaD->btaE btaF BtaF (Unknown) btaE->btaF btaG BtaG (Unknown) btaF->btaG btaH BtaH (Unknown) btaG->btaH btaI BtaI (Unknown) btaH->btaI btaJ BtaJ (Unknown) btaI->btaJ btaK BtaK (NRPS A-T) btaJ->btaK btaL BtaL (PKS) btaK->btaL btaM BtaM (PKS) btaL->btaM btaN BtaN (NRPS A-T-C) btaM->btaN btaO BtaO (PKS) btaN->btaO btaP BtaP (β-lactamase-like) btaO->btaP btaQ BtaQ (Unknown) btaP->btaQ btaS BtaS (Thioesterase) btaQ->btaS btaR BtaR (Regulator) btaR->btaA btaT BtaT (Transporter) btaS->btaT btaU BtaU (Hydroxylase) btaT->btaU bactobolin_biosynthesis cluster_precursors Precursor Biosynthesis cluster_assembly Hybrid NRPS-PKS Assembly cluster_tailoring Tailoring and Release Valine L-Valine Dichlorovaline Dichlorovaline Valine->Dichlorovaline BtaC (Dichlorination) HydroxyDichlorovaline 3-hydroxy-4,4-dichlorovaline Dichlorovaline->HydroxyDichlorovaline BtaA/BtaU (Hydroxylation) Tripeptide Tripeptide Intermediate HydroxyDichlorovaline->Tripeptide BtaN (NRPS) Alanine L-Alanine Dialanyl Dialanyl thioester Alanine->Dialanyl BtaK (NRPS) Dialanyl->Tripeptide Polyketide_chain Extended Polyketide Chain Tripeptide->Polyketide_chain BtaO, BtaM, BtaL (PKS) Cyclized_intermediate Cyclized Intermediate Polyketide_chain->Cyclized_intermediate BtaL (Aldol Condensation) Reduced_intermediate Reduced Intermediate Cyclized_intermediate->Reduced_intermediate Reduction Bactobolin_core This compound Core Reduced_intermediate->Bactobolin_core BtaS/BtaP (Lactone formation) This compound This compound Bactobolin_core->this compound Further Tailoring gene_deletion_workflow cluster_workflow Gene Deletion Workflow start Design Knockout Construct pcr PCR Amplification of Fragments start->pcr soe_pcr SOE-PCR to Assemble Construct pcr->soe_pcr transformation Transformation into B. thailandensis soe_pcr->transformation selection Selection on Antibiotic Plates transformation->selection verification Verify Deletion by PCR and Sequencing selection->verification end Validated Mutant Strain verification->end

References

An In-depth Technical Guide to the Mechanism of Action of Bactobolin on the 70S Ribosome

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bactobolin, a polyketide-peptide antibiotic produced by Burkholderia thailandensis, exhibits potent antimicrobial activity by inhibiting protein synthesis in bacteria. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound targets the 70S ribosome. Through a detailed analysis of structural and biochemical data, we elucidate the unique binding site of this compound on the large ribosomal subunit (50S), its impact on transfer RNA (tRNA) positioning, and the subsequent disruption of the translation process. This document is intended to serve as a critical resource for researchers engaged in antibiotic discovery and development, offering insights into a novel ribosomal inhibition strategy.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial ribosome, a central and highly conserved molecular machine responsible for protein synthesis, remains a prime target for the development of new antimicrobial agents.[1] this compound represents a promising class of ribosome-targeting antibiotics with a distinct mechanism of action compared to many clinically established drugs.[2] Understanding the intricacies of its interaction with the 70S ribosome is paramount for exploiting its therapeutic potential and for the rational design of next-generation antibiotics.

This guide will delve into the structural basis of this compound's activity, supported by crystallographic evidence, and discuss the functional consequences of its binding to the ribosome. Furthermore, we will present key quantitative data, detailed experimental protocols for studying such interactions, and visual representations of the underlying molecular pathways.

This compound's Unique Binding Site on the 50S Subunit

Structural studies, primarily X-ray crystallography, have been instrumental in revealing the precise binding location of this compound on the 70S ribosome. A 3.4 Å resolution crystal structure of this compound A in complex with the Thermus thermophilus 70S ribosome has provided unprecedented insights into its mechanism of action.[3]

This compound binds to a novel site on the 50S subunit, distinct from the binding sites of other known ribosome-targeting antibiotics.[3] This binding pocket is located at the peptidyl transferase center (PTC), a critical region responsible for catalyzing peptide bond formation. The binding site is primarily composed of 23S ribosomal RNA (rRNA) helices and involves interactions with specific nucleotides.[4]

Key interactions include:

  • Coordination with helix 73 of the 23S rRNA.[3]

  • Interaction with a magnesium ion (Mg2+), which mediates contact with nucleotide A2613.[3]

  • Hydrogen bonding between the enol hydroxyl group of this compound and nucleotide C2085.[3]

  • Coordination of the chloride atoms of the lactone ring by nucleotides U2449, A2611, and C2612.[3]

  • Interaction of the amine terminus of the hydroxy-valine residue with nucleotide A2450.[3]

Mechanism of Action: Displacement of P-site tRNA and Inhibition of Translation

The binding of this compound to its unique site on the 50S subunit has profound consequences for the conformation and function of the ribosome. The most significant effect is the displacement of the acceptor end of the tRNA molecule bound at the P-site (peptidyl-tRNA site).[3]

The crystal structure reveals that this compound sterically clashes with the canonical position of the P-site tRNA.[3] To accommodate the antibiotic, the CCA-end of the P-site tRNA is shifted by approximately 3.6 Å towards the A-site (aminoacyl-tRNA site).[3] This conformational change disrupts the critical interaction between the A76 of the P-site tRNA and C2063 of the 23S rRNA.[3]

This displacement of the P-site tRNA leads to the inhibition of protein synthesis. While the conformational change might suggest an inhibition of peptidyl transfer, the structural effect is remarkably similar to that induced by the antibiotic blasticidin S.[3] Blasticidin S is known to inhibit translation termination by distorting the P-site tRNA, which in turn blocks the access of release factors to the A-site.[5] Given the similar structural rearrangements, it is highly probable that this compound also functions as an inhibitor of translation termination.[4]

Corroboration from Resistance Studies

The proposed binding site and mechanism of action are further supported by studies on this compound-resistant bacterial mutants. Spontaneous resistance to this compound in Bacillus subtilis has been mapped to mutations in the rplB gene, which encodes the 50S ribosomal protein uL2.[6] These mutations, such as E236A and E236Q, are located in a highly conserved region of the uL2 protein.[6] The crystal structure of the this compound-ribosome complex shows that residue E236 of uL2 stabilizes the conformation of nucleotide A2450, which directly interacts with this compound.[4] Mutations at this position would likely disrupt this interaction, thereby reducing the binding affinity of the antibiotic and conferring resistance. The fact that these mutations do not confer resistance to other known ribosome inhibitors further underscores the novelty of this compound's binding site.[6]

Data Presentation

ParameterValueOrganism/SystemReference
Crystal Structure Resolution 3.4 ÅThermus thermophilus 70S ribosome in complex with mRNA and tRNA[3]
P-site tRNA displacement ~3.6 ÅThermus thermophilus 70S ribosome[3]
Binding Affinity (Kd) Not Reported--
Protein Synthesis Inhibition (IC50) Not Reported--
Resistance Mutations E236A, E236Q in uL2 (rplB)Bacillus subtilis[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the mechanism of action of this compound.

X-ray Crystallography of the 70S Ribosome-Bactobolin Complex

This protocol outlines the general steps for determining the crystal structure of a bacterial 70S ribosome in complex with an antibiotic like this compound. The specific conditions for Thermus thermophilus ribosome crystallization are highlighted.[7][8][9]

I. Purification of 70S Ribosomes from Thermus thermophilus

  • Grow Thermus thermophilus cells to mid-log phase and harvest by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol) and lyse the cells using a French press or sonication.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Isolate the ribosomes from the supernatant by ultracentrifugation through a sucrose cushion.

  • Resuspend the ribosome pellet and purify the 70S ribosomes using sucrose density gradient centrifugation.

  • Collect the 70S fractions, pellet the ribosomes by ultracentrifugation, and resuspend in a storage buffer.

II. Formation of the Ribosome-Ligand Complex

  • Incubate the purified 70S ribosomes with a molar excess of a specific mRNA (e.g., containing a Shine-Dalgarno sequence and an initiation codon) and deacylated tRNA (to bind to the P-site).

  • Add this compound A to the ribosome-mRNA-tRNA complex at a concentration sufficient to ensure saturation of the binding site.

  • Incubate the mixture to allow for complex formation.

III. Crystallization

  • Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method.

  • Mix the ribosome-ligand complex solution with a reservoir solution containing a precipitant (e.g., polyethylene glycol), salts, and buffers. Specific conditions for Thermus thermophilus 70S ribosome crystals often involve a high concentration of salts and a specific pH range.[7]

  • Incubate the crystallization plates at a constant temperature (e.g., 19°C) and monitor for crystal growth over several days to weeks.

IV. Data Collection and Structure Determination

  • Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data (indexing, integration, and scaling) using appropriate software.

  • Solve the structure using molecular replacement, using a previously determined ribosome structure as a search model.

  • Refine the atomic model against the experimental data, including the placement of the this compound molecule in the electron density map.

  • Validate the final structure.

In Vitro Translation Inhibition Assay

This protocol describes a general method to determine the inhibitory effect of a compound like this compound on bacterial protein synthesis.[10][11][12]

I. Preparation of the In Vitro Translation System

  • Use a commercially available bacterial in vitro translation kit (e.g., from E. coli) or prepare a cell-free extract (S30 extract) from the desired bacterial strain.

  • The system should contain all the necessary components for translation, including ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors, as well as an energy source (ATP, GTP).

II. Assay Setup

  • Prepare a master mix containing the in vitro translation system components.

  • Add a DNA or mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO or water).

  • Add the different concentrations of this compound to the reaction mixtures. Include a no-drug control and a positive control inhibitor.

  • Initiate the translation reaction by adding the template and incubating at the optimal temperature for the system (e.g., 37°C).

III. Detection of Protein Synthesis

  • After a defined incubation period, stop the reaction.

  • Quantify the amount of reporter protein synthesized in each reaction.

    • For luciferase, add the luciferin substrate and measure the luminescence using a luminometer.

    • For GFP, measure the fluorescence using a fluorometer.

    • Alternatively, use radiolabeled amino acids (e.g., [³⁵S]-methionine) and quantify the incorporated radioactivity.

IV. Data Analysis

  • Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration.

  • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.[13]

Visualizations

Mechanism of Action of this compound

Bactobolin_Mechanism cluster_ribosome 70S Ribosome cluster_sites Binding Sites 50S 50S Subunit 30S 30S Subunit E_site E Site P_site P Site A_site A Site This compound This compound This compound->50S Binds to a novel site at PTC P_tRNA P-site tRNA (Canonical Position) This compound->P_tRNA Causes Steric Clash Displaced_P_tRNA P-site tRNA (Displaced) P_tRNA->Displaced_P_tRNA Displaces CCA-end towards A-site Inhibition Translation Termination Inhibited Displaced_P_tRNA->Inhibition Release_Factor Release Factor Release_Factor->A_site Access Blocked Crystallography_Workflow Start Start Purification Purification of 70S Ribosomes Start->Purification Complex_Formation Formation of Ribosome-mRNA-tRNA-Bactobolin Complex Purification->Complex_Formation Crystallization Crystallization (Vapor Diffusion) Complex_Formation->Crystallization Data_Collection X-ray Diffraction Data Collection (Synchrotron) Crystallization->Data_Collection Structure_Solution Structure Solution (Molecular Replacement) Data_Collection->Structure_Solution Refinement Model Refinement and Validation Structure_Solution->Refinement Final_Structure Final Structure of Ribosome-Bactobolin Complex Refinement->Final_Structure

References

An In-Depth Technical Guide to the Interaction of Bactobolin with the L2 Ribosomal Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bactobolin, a polyketide-peptide antibiotic produced by Burkholderia thailandensis, exhibits potent antimicrobial activity by targeting the bacterial ribosome.[1][2] This technical guide provides a comprehensive overview of the molecular interactions between this compound and its primary target, the 50S ribosomal subunit, with a specific focus on the role of the L2 ribosomal protein. It consolidates crystallographic data, mechanistic insights, and detailed experimental protocols to serve as a resource for researchers in antibiotic development and ribosome biology.

Introduction

The ribosome is a primary target for a diverse range of antibiotics.[3] Understanding the precise molecular interactions between these inhibitors and their ribosomal binding sites is crucial for the development of new therapeutics to combat rising antibiotic resistance. This compound represents a unique class of ribosome inhibitors, binding to a novel site on the 50S subunit and exhibiting a distinct mechanism of action.[3][4] Resistance to this compound has been directly linked to mutations in the rplB gene, which encodes the L2 ribosomal protein, highlighting the critical role of this protein in the drug's activity.[2]

Molecular Interaction of this compound with the Ribosome

Binding Site and Structural Insights

X-ray crystallography of this compound A in complex with the Thermus thermophilus 70S ribosome at a resolution of 3.4 Å has provided a detailed view of its binding pocket.[3][5] this compound binds to a previously uncharacterized site on the large 50S subunit, in proximity to the peptidyl transferase center (PTC).[3]

The binding is stabilized by a network of interactions with the 23S rRNA and is coordinated by a Mg²⁺ ion.[3][4] Key residues of the 23S rRNA involved in coordinating this compound include A2613, C2085, U2449, A2611, and C2612.[3] The amine terminus of the hydroxy-valine residue of this compound interacts with A2450 of the 23S rRNA.[3]

The Critical Role of Ribosomal Protein L2

While this compound does not make direct contact with the L2 ribosomal protein, L2 plays a crucial indirect role in stabilizing the binding site. Specifically, the glutamic acid at position 236 (E236) of the L2 protein in Bacillus subtilis is critical for maintaining the conformation of A2450 in the 23S rRNA, a key nucleotide for this compound binding.[3][4]

Mutations in the rplB gene, which encodes the L2 protein, are the primary mechanism of this compound resistance.[2] Spontaneous this compound-resistant mutants of Bacillus subtilis have been shown to harbor mutations at the E236 residue of L2.[2] Disruption of the interaction between E236 of L2 and A2450 of the 23S rRNA is thought to destabilize the this compound binding pocket, leading to resistance.[3] Importantly, these L2 mutations do not confer resistance to other known ribosome-targeting antibiotics, indicating a unique mechanism of action for this compound.[2]

Mechanism of Action: Inhibition of Translation

This compound inhibits protein synthesis by sterically hindering the proper positioning of the P-site tRNA.[3] The binding of this compound displaces the CCA-end of the P-site tRNA, shifting it towards the A-site.[3][4] This displacement prevents the formation of a peptide bond and ultimately stalls translation.[3] This mechanism of action, involving the displacement of the P-site tRNA, is similar to that of the antibiotic blasticidin S, although their binding sites are distinct.[3][5]

Quantitative Data

ParameterValueOrganism/SystemReference
Binding Affinity (Kd) Not Reported--
IC50 (Protein Synthesis) Not Reported--

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's interaction with the L2 ribosomal protein.

In Vitro Translation Inhibition Assay

This assay is used to determine the concentration at which a compound inhibits protein synthesis by 50% (IC50).

Materials:

  • Cell-free transcription-translation system (e.g., PURExpress®)

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)

  • This compound stock solution of known concentration

  • Appropriate buffers and reagents for the chosen system

  • Plate reader for detecting the reporter signal

Protocol:

  • Prepare a series of dilutions of this compound in the reaction buffer.

  • Set up the in vitro transcription-translation reactions according to the manufacturer's instructions, including the plasmid DNA template.

  • Add the different concentrations of this compound to the reactions. Include a no-antibiotic control.

  • Incubate the reactions at the recommended temperature for a sufficient time to allow for protein expression.

  • Measure the reporter signal (luminescence or fluorescence).

  • Plot the signal intensity against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Purification of Ribosomes

High-quality, active ribosomes are essential for structural and biochemical studies.

Materials:

  • Bacterial cell culture (e.g., E. coli or T. thermophilus)

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 4 mM β-mercaptoethanol)

  • Sucrose solutions for gradient centrifugation (e.g., 10% and 40% w/v in lysis buffer)

  • Ultracentrifuge with a swinging-bucket rotor

Protocol:

  • Grow bacterial cells to mid-log phase and harvest by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells using a French press or sonication.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Layer the supernatant onto a sucrose cushion (e.g., 1.1 M sucrose in lysis buffer) and centrifuge at high speed to pellet the ribosomes.

  • Resuspend the ribosome pellet in lysis buffer.

  • For higher purity, layer the resuspended ribosomes onto a 10-40% sucrose gradient and centrifuge.

  • Fractionate the gradient and collect the fractions containing the 70S ribosomes, identified by UV absorbance at 260 nm.

  • Pellet the purified ribosomes by ultracentrifugation and resuspend in a suitable storage buffer.

X-ray Crystallography of Ribosome-Bactobolin Complex

This technique provides high-resolution structural information about the binding of this compound to the ribosome.

Materials:

  • Purified 70S ribosomes

  • mRNA and tRNA analogs

  • This compound

  • Crystallization buffer (e.g., containing PEG, salts, and a cryoprotectant)

  • Crystallization plates (sitting or hanging drop)

Protocol:

  • Form the ribosome-mRNA-tRNA complex by incubating the components together.

  • Add this compound to the complex at a concentration sufficient to ensure binding.

  • Set up crystallization trials by mixing the complex with the crystallization buffer in sitting or hanging drops.

  • Incubate the plates and monitor for crystal growth.

  • Once crystals appear, they are cryo-protected and flash-frozen in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the structure using molecular replacement with a known ribosome structure as a search model.

  • Build the this compound molecule into the electron density map and refine the structure.

Visualizations

Signaling Pathway of this compound's Action

Bactobolin_Action This compound This compound Ribosome 50S Ribosomal Subunit This compound->Ribosome Binds to novel site P_site_tRNA P-site tRNA Ribosome->P_site_tRNA Displaces CCA-end L2 L2 Protein rRNA_A2450 23S rRNA (A2450) L2->rRNA_A2450 Stabilizes conformation rRNA_A2450->this compound Interacts with Translation_Inhibition Translation Inhibition P_site_tRNA->Translation_Inhibition Leads to

Caption: this compound's mechanism of action on the ribosome.

Experimental Workflow for Identifying this compound Resistance

Resistance_Workflow cluster_0 In Vitro Evolution cluster_1 Genomic Analysis cluster_2 Validation Culture Bacterial Culture (e.g., B. subtilis) Exposure Exposure to This compound Culture->Exposure Selection Selection of Resistant Colonies Exposure->Selection gDNA_Extraction Genomic DNA Extraction Selection->gDNA_Extraction Sequencing Whole Genome Sequencing gDNA_Extraction->Sequencing Analysis Sequence Analysis (rplB gene) Sequencing->Analysis Gene_Cloning Cloning of mutant rplB Analysis->Gene_Cloning Transformation Transformation into Wild-Type Strain Gene_Cloning->Transformation Resistance_Test This compound Resistance Assay Transformation->Resistance_Test

Caption: Workflow for identifying this compound resistance mutations.

Conclusion

This compound's unique interaction with the 50S ribosomal subunit, critically modulated by the L2 protein, presents a compelling case for its further investigation as a lead compound for antibiotic development. The detailed structural and mechanistic understanding provides a solid foundation for structure-activity relationship studies and the design of novel analogs with improved therapeutic indices. The experimental protocols outlined in this guide offer a practical framework for researchers to further explore the fascinating biology of this potent antimicrobial agent.

References

The Biological Activity Spectrum of Bactobolin Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolin, a polyketide-peptide natural product first isolated from Pseudomonas yoshitomiensis, has garnered significant attention in the scientific community due to its potent and broad-spectrum biological activities.[1] This technical guide provides a comprehensive overview of the biological activity spectrum of this compound and its analogs, with a focus on their antibacterial and antitumor properties. It is designed to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

This compound and its derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Notably, they have shown efficacy against clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Furthermore, this compound displays potent cytotoxic activity against various cancer cell lines, making it a promising scaffold for the development of novel antineoplastic agents.[4][5]

This guide summarizes the quantitative biological data of various this compound analogs, details the experimental protocols for their evaluation, and provides visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and therapeutic potential.

I. Data Presentation: Quantitative Biological Activity of this compound Analogs

The biological activities of this compound and its derivatives have been quantitatively assessed through various in vitro assays. The following tables summarize the Minimum Inhibitory Concentrations (MICs) against a range of bacterial strains and the half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

Table 1: Antibacterial Activity (MIC) of this compound Analogs

Compound/AnalogStaphylococcus aureus (MRSA)Vibrio parahaemolyticusBacillus subtilisEscherichia coliVancomycin-Resistant Enterococci (VRE)Reference(s)
This compound A < 1 µg/mL< 1 µg/mL--> 50 µg/mL[3]
This compound B > 50 µg/mL> 50 µg/mL--> 50 µg/mL[3]
This compound C 1.6 µg/mL6.3 µg/mL--> 50 µg/mL[3]
This compound D 25 µg/mL50 µg/mL--> 50 µg/mL[3]
6-deoxythis compound Moderate ActivityModerate Activity---[2]

Table 2: Antitumor Activity (IC50) of this compound Analogs

Compound/AnalogLeukemia L1210Mouse FibroblastsHuman B Lymphoma (RAMOS RA.1)Mouse B Lymphoma (J558)Reference(s)
This compound Effective---[6]
This compound A -Strong Activity--[7]
This compound C -Strong Activity--[7]
DH332 (β-carboline analog) --Low IC50Low IC50[8]

II. Mechanism of Action

This compound exerts its potent biological effects by targeting fundamental cellular processes. Its primary mechanism of action involves the inhibition of protein synthesis and the induction of apoptosis in cancer cells.

Inhibition of Protein Synthesis

This compound targets the bacterial ribosome, a crucial cellular machinery for protein synthesis.[9] Specifically, it binds to the L2 protein of the 50S ribosomal subunit.[7] This binding event interferes with the translocation step of protein synthesis, ultimately leading to the cessation of bacterial growth.[9] A crystal structure of this compound A bound to the 70S ribosome has revealed that it binds at a novel site, distinct from other known ribosome-targeting antibiotics.[10]

Induction of Apoptosis in Cancer Cells

In eukaryotic cells, the antitumor activity of this compound is attributed to its ability to induce programmed cell death, or apoptosis. While the precise signaling pathways activated by this compound are still under investigation, it is known to trigger the caspase signaling cascade, a key executioner of apoptosis.[8] Furthermore, its cytotoxic effects may involve the modulation of critical cell survival pathways such as the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[11]

III. Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Analog Synthesis & Characterization cluster_activity Biological Activity Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of this compound Analogs purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antibacterial Antibacterial Assays (MIC Determination) characterization->antibacterial antitumor Antitumor Assays (IC50 Determination) characterization->antitumor target_id Target Identification (e.g., Ribosome Binding) antibacterial->target_id pathway Signaling Pathway Analysis (e.g., Western Blot) antitumor->pathway

Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.

pi3k_akt_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt activates downstream Downstream Effectors (Cell Survival, Proliferation) akt->downstream This compound This compound Analog (Hypothesized Inhibition) This compound->akt

Caption: The PI3K/Akt signaling pathway and a hypothesized point of inhibition by this compound analogs.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Analog death_receptor Death Receptor (e.g., Fas) This compound->death_receptor mitochondrion Mitochondrion This compound->mitochondrion caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways potentially activated by this compound analogs.

IV. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections provide standardized protocols for key experiments cited in the evaluation of this compound analogs.

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound analogs against bacterial strains.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound analog stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the bacterial strain in CAMHB overnight at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a standardized inoculum density (approximately 5 x 10^5 CFU/mL).

  • Serial Dilution of Analog: Prepare a two-fold serial dilution of the this compound analog in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (broth with bacteria, no analog) and a negative control (broth only).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the analog that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for IC50 Determination

This protocol describes the measurement of the cytotoxic effects of this compound analogs on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analog stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analog in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the analog. Include a vehicle control (medium with the same concentration of DMSO used for the highest analog concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the analog that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the log of the analog concentration and fitting the data to a sigmoidal dose-response curve.

V. Conclusion and Future Directions

This compound and its analogs represent a promising class of natural products with significant potential for development as both antibacterial and antitumor agents. Their unique mechanism of action, targeting the bacterial ribosome at a novel site, makes them particularly interesting for combating antibiotic resistance. The structure-activity relationship studies, facilitated by the synthesis of various analogs, have provided valuable insights for the rational design of more potent and selective compounds.

Future research should focus on several key areas:

  • Expansion of the Analog Library: The synthesis and biological evaluation of a wider range of this compound analogs are needed to further refine the structure-activity relationship and to optimize for improved efficacy and reduced toxicity.

  • In Vivo Efficacy and Pharmacokinetics: Promising analogs identified in vitro should be advanced to in vivo studies to assess their efficacy in animal models of infection and cancer, as well as to determine their pharmacokinetic profiles.

  • Elucidation of Antitumor Signaling Pathways: A more detailed investigation into the specific signaling pathways modulated by this compound in cancer cells will provide a deeper understanding of its antitumor mechanism and may reveal biomarkers for patient stratification.

  • Combination Therapies: Exploring the synergistic effects of this compound analogs with existing antibiotics or anticancer drugs could lead to more effective treatment strategies and potentially overcome drug resistance.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antibacterial Activity Testing of Bactobolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro antibacterial activity of Bactobolin, a potent broad-spectrum antibiotic. The following sections include quantitative data on this compound's activity, step-by-step experimental procedures for key assays, and visualizations of the mechanism of action and experimental workflows.

Overview of this compound's Antibacterial Activity

This compound is a polyketide-peptide antibiotic produced by various bacteria, including Burkholderia thailandensis. It exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis.[1][3]

Mechanism of Action

This compound targets the 50S subunit of the bacterial ribosome, specifically binding to the L2 ribosomal protein.[1][4] This binding event interferes with the peptidyl transferase center, ultimately halting protein elongation and leading to bacterial cell death.[5] This unique binding site distinguishes it from many other ribosome-targeting antibiotics.[5]

cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit L2_protein L2 Protein PTC Peptidyl Transferase Center (PTC) L2_protein->PTC Interacts with Protein_Synthesis_Inhibition Protein Synthesis Inhibition PTC->Protein_Synthesis_Inhibition Leads to This compound This compound This compound->L2_protein Binds to Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Cell_Death

Caption: this compound's mechanism of action targeting the bacterial ribosome.

Quantitative Antibacterial Activity Data

The antibacterial potency of different this compound analogs has been quantified using Minimum Inhibitory Concentration (MIC) assays. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentrations (MICs) of Bactobolins A, B, and C against various bacterial strains. [1]

Bacterial StrainThis compound A MIC (µg/mL)This compound B MIC (µg/mL)This compound C MIC (µg/mL)
Bacillus subtilis0.78>503.13
Staphylococcus aureus1.56>506.25
Staphylococcus aureus (VISA)3.0>50Not Tested
Streptococcus pneumoniae0.78>503.13
Enterococcus faecalis6.25>5025
Escherichia coli3.13>5012.5
Klebsiella pneumoniae6.25>5025
Pseudomonas aeruginosa>50>50>50
Acinetobacter baumannii12.5>5050
Burkholderia cenocepacia>50>50>50

Data sourced from Chandler et al. (2012).[1]

Experimental Protocols

The following are detailed protocols for standard in vitro assays to determine the antibacterial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.[6][7]

Start Start Prepare_this compound Prepare this compound Stock Solution Start->Prepare_this compound Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Prepare_this compound->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacteria Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (16-20h, 37°C) Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Broth Microdilution MIC Assay.

Materials:

  • This compound (lyophilized powder)

  • Appropriate solvent (e.g., DMSO, sterile water)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial strain of interest

  • Spectrophotometer

  • Sterile pipette tips and tubes

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Serial Dilutions: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculum Preparation: a. Culture the bacterial strain overnight on an appropriate agar plate. b. Pick a few colonies and suspend them in sterile saline or MHB. c. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using a spectrophotometer (OD₆₀₀ of 0.08-0.1). d. Dilute the standardized suspension 1:150 in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include a growth control (no this compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[6]

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (no turbidity).

Time-Kill Kinetic Assay

This assay determines the rate at which this compound kills a bacterial population over time.[5][8][9]

Start Start Prepare_Culture Prepare Mid-log Phase Bacterial Culture Start->Prepare_Culture Add_this compound Add this compound at Different Concentrations Prepare_Culture->Add_this compound Incubate_Shake Incubate with Shaking (37°C) Add_this compound->Incubate_Shake Sample_Collection Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) Incubate_Shake->Sample_Collection Serial_Dilute_Plate Serially Dilute and Plate on Agar Sample_Collection->Serial_Dilute_Plate Incubate_Plates Incubate Plates (18-24h, 37°C) Serial_Dilute_Plate->Incubate_Plates Count_CFU Count Colonies (CFU) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data End End Plot_Data->End Start Start Prepare_Plate Add Bacterial Culture and This compound to 96-well Plate Start->Prepare_Plate Incubate_Biofilm Incubate to Allow Biofilm Formation (24-48h) Prepare_Plate->Incubate_Biofilm Wash_Plate Wash Plate to Remove Planktonic Cells Incubate_Biofilm->Wash_Plate Stain_Biofilm Stain with 0.1% Crystal Violet Wash_Plate->Stain_Biofilm Wash_Excess_Stain Wash to Remove Excess Stain Stain_Biofilm->Wash_Excess_Stain Solubilize_Stain Solubilize Stain with Ethanol or Acetic Acid Wash_Excess_Stain->Solubilize_Stain Measure_Absorbance Measure Absorbance (OD570-600nm) Solubilize_Stain->Measure_Absorbance Analyze_Data Analyze Biofilm Inhibition Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Cell Culture-Based Cytotoxicity Assays of Bactobolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolin is a polyketide-peptide natural product with recognized potent cytotoxic and antibacterial activities. Its primary mechanism of action involves the inhibition of protein synthesis through its interaction with the L2 ribosomal protein.[1] This disruption of essential cellular processes ultimately leads to cell death, making this compound a compound of interest for anticancer research and drug development. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in cell culture, along with data presentation guidelines and a proposed signaling pathway for its mode of action.

Data Presentation: Cytotoxicity of this compound

Quantifying the cytotoxic effect of this compound is crucial for determining its potency and selectivity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the concentration of this compound required to inhibit the growth of 50% of a cell population. Due to the variability in publicly available comprehensive datasets, a representative table of this compound's cytotoxic activity is presented below. Researchers are encouraged to determine IC50 values for their specific cell lines of interest using the protocols provided.

Table 1: Representative IC50 Values of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay MethodReference
B16MelanomaData Not AvailableApoptosis Assay[1][2]
EL-4LymphomaData Not AvailableApoptosis Assay[1][2]
Additional cell lines to be tested by the researcher

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (provided in the kit)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Controls: Include the following controls:

    • Vehicle Control: Cells treated with the vehicle solvent.

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the assay endpoint.

    • Medium Background Control: Complete culture medium without cells.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the medium background control absorbance from all other values. Calculate the percentage of cytotoxicity for each this compound concentration using the following formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Max LDH Release Abs - Vehicle Control Abs)] * 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Workflow and Signaling Pathways

Experimental Workflow for Assessing this compound Cytotoxicity

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., B16, EL-4) mtt_assay MTT Assay (Viability) cell_culture->mtt_assay ldh_assay LDH Assay (Cytotoxicity) cell_culture->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) cell_culture->apoptosis_assay bactobolin_prep This compound Dilution Series bactobolin_prep->mtt_assay bactobolin_prep->ldh_assay bactobolin_prep->apoptosis_assay data_acquisition Data Acquisition (Plate Reader/Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc pathway_analysis Apoptotic Pathway Analysis data_acquisition->pathway_analysis

Caption: Workflow for evaluating this compound's cytotoxicity.

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound's primary mechanism of inhibiting protein synthesis is a significant cellular stressor that can trigger the intrinsic apoptotic pathway. This pathway is characterized by mitochondrial outer membrane permeabilization and the subsequent activation of a caspase cascade.

bactobolin_apoptosis_pathway cluster_this compound Initiation cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade This compound This compound ribosome Ribosome (L2 Protein) This compound->ribosome binds to protein_synthesis Protein Synthesis Inhibition ribosome->protein_synthesis inhibits cellular_stress Cellular Stress protein_synthesis->cellular_stress induces bcl2_family Bcl-2 Family (e.g., Bax, Bak activation; Bcl-2, Bcl-xL inhibition) cellular_stress->bcl2_family activates mitochondria Mitochondria bcl2_family->mitochondria acts on cytochrome_c Cytochrome c Release mitochondria->cytochrome_c leads to caspase9 Caspase-9 Activation cytochrome_c->caspase9 activates caspase3 Caspase-3 Activation caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

References

Unveiling the Molecular Siege: X-ray Crystallography Studies of the Bactobolin-Ribosome Complex

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolin, a polyketide-peptide natural product, has demonstrated potent antibacterial activity by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. Understanding the precise molecular interactions between this compound and the ribosome is paramount for the development of novel antibiotics that can combat the growing threat of antimicrobial resistance. X-ray crystallography has been instrumental in elucidating the high-resolution structure of the this compound-ribosome complex, providing a detailed blueprint of its inhibitory mechanism. These application notes provide a comprehensive overview of the key findings from these crystallographic studies and furnish detailed protocols for researchers aiming to investigate ribosome-antibiotic interactions.

Quantitative Data Summary

The crystallographic study of the this compound A-ribosome complex from Thermus thermophilus has provided critical quantitative data, which is summarized below for clarity and comparative analysis.

ParameterValueReference
Crystal Structure Resolution 3.4 Å[1][2][3]
Ribosome Source Thermus thermophilus 70S[3][4]
This compound Binding Site 50S ribosomal subunit[1][2][3]
Key Interacting 23S rRNA Residues C2085, U2449, A2450, A2611, C2612, A2613[3]
Involvement of Metal Ions Mg2+[3]

Mechanism of Action

X-ray crystallography has revealed that this compound A binds to a novel site on the large 50S ribosomal subunit.[1][2][3] This binding site is located at the peptidyl transferase center (PTC), a critical region responsible for peptide bond formation. Upon binding, this compound directly interferes with the placement of the P-site tRNA, causing its displacement.[1][2][3] This disruption of the P-site tRNA prevents the elongation of the polypeptide chain, thereby inhibiting protein synthesis. The mechanism shares similarities with that of the antibiotic blasticidin S, although their binding sites are distinct.[1]

Experimental Protocols

The following protocols are generalized methodologies based on established techniques for the crystallographic analysis of ribosome-ligand complexes. Researchers should note that specific optimization may be required.

Protocol 1: Crystallization of the this compound-Ribosome Complex

This protocol outlines the co-crystallization of the Thermus thermophilus 70S ribosome with this compound, mRNA, and tRNA.

Materials:

  • Purified Thermus thermophilus 70S ribosomes

  • This compound A

  • Synthetic mRNA fragment containing a Shine-Dalgarno sequence and a codon for the P-site tRNA

  • Deacylated P-site tRNA

  • Crystallization buffer (e.g., containing HEPES, KCl, NH4Cl, Mg(CH3COO)2)

  • Precipitant solution (e.g., containing PEG 20K, MPD, Arginine)

  • Vapor diffusion plates (sitting or hanging drop)

Procedure:

  • Complex Formation:

    • In a microcentrifuge tube, mix the 70S ribosomes, mRNA, and P-site tRNA in the crystallization buffer.

    • Incubate the mixture to allow for the formation of the ribosome-mRNA-tRNA complex.

    • Add this compound A to the complex solution at a molar excess and incubate further to ensure binding.

  • Crystallization:

    • Set up vapor diffusion experiments by mixing the this compound-ribosome complex solution with the precipitant solution in a 1:1 ratio.

    • Equilibrate the drops against a reservoir of the precipitant solution.

    • Incubate the plates at a constant temperature (e.g., 19°C) and monitor for crystal growth over several days to weeks.

Protocol 2: X-ray Diffraction Data Collection

This protocol describes the process of collecting X-ray diffraction data from the this compound-ribosome complex crystals.

Materials:

  • Crystals of the this compound-ribosome complex

  • Cryoprotectant solution (crystallization buffer supplemented with a cryoprotectant like glycerol or ethylene glycol)

  • Cryo-loops

  • Synchrotron beamline access

Procedure:

  • Crystal Harvesting and Cryo-cooling:

    • Carefully transfer a single crystal from the crystallization drop into a drop of cryoprotectant solution using a cryo-loop.

    • Soak the crystal in the cryoprotectant for a short period to prevent ice formation during freezing.

    • Rapidly plunge the cryo-loop with the crystal into liquid nitrogen to flash-cool it.

  • Data Collection:

    • Mount the frozen crystal on the goniometer of the synchrotron beamline.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Key parameters to set include the X-ray wavelength, detector distance, exposure time, and oscillation angle per image.

Protocol 3: Structure Determination and Refinement

This protocol provides an overview of the computational steps involved in determining and refining the crystal structure.

Software:

  • Data processing software (e.g., XDS, HKL2000)

  • Molecular replacement software (e.g., Phaser, MOLREP)

  • Model building software (e.g., Coot, O)

  • Structure refinement software (e.g., PHENIX, REFMAC5)

Procedure:

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities of the diffraction spots.

    • Scale and merge the integrated intensities to generate a unique set of reflection data.

  • Phasing and Initial Model Building:

    • Use molecular replacement to solve the phase problem, using a previously determined ribosome structure as a search model.

    • Generate an initial electron density map.

    • Manually build the model of the this compound molecule and the surrounding ribosomal components into the electron density map using model-building software.

  • Structure Refinement:

    • Perform iterative cycles of automated refinement and manual model rebuilding to improve the fit of the atomic model to the experimental data.

    • Validate the final structure using tools such as Ramachandran plots and by checking bond lengths and angles.

Visualizations

Signaling Pathway of this compound Inhibition

Bactobolin_Inhibition_Pathway cluster_ribosome Bacterial Ribosome (70S) cluster_50S_sites 50S Functional Sites 30S_Subunit 30S Subunit 50S_Subunit 50S Subunit A_Site A-Site P_Site P-Site (PTC) E_Site E-Site tRNA P-site tRNA P_Site->tRNA Displaces This compound This compound This compound->P_Site Binds to novel site Protein_Synthesis_Inhibition Protein Synthesis Inhibition tRNA->Protein_Synthesis_Inhibition Leads to

Caption: this compound binds to the P-site of the 50S ribosomal subunit, displacing tRNA and inhibiting protein synthesis.

Experimental Workflow for this compound-Ribosome Complex Crystallography

Crystallography_Workflow Start Start Complex_Formation 1. This compound-Ribosome Complex Formation Start->Complex_Formation Crystallization 2. Co-crystallization Complex_Formation->Crystallization Data_Collection 3. X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Processing 4. Data Processing (Integration & Scaling) Data_Collection->Data_Processing Phasing 5. Phasing (Molecular Replacement) Data_Processing->Phasing Model_Building 6. Model Building Phasing->Model_Building Refinement 7. Structure Refinement & Validation Model_Building->Refinement Final_Structure Final Structure Refinement->Final_Structure

Caption: Workflow for determining the crystal structure of the this compound-ribosome complex.

References

Mass Spectrometry Analysis of Bactobolin and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolin is a polyketide-peptide antibiotic with potent antitumor and antibacterial properties.[1][2] Produced by various bacteria, including Burkholderia thailandensis, this class of compounds inhibits protein synthesis by binding to the 50S ribosomal subunit.[3][4] This unique mechanism of action makes this compound and its analogs promising candidates for further drug development.

This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound and its potential metabolites. The information herein is intended to guide researchers in developing robust analytical methods for the quantification, identification, and characterization of these compounds in various biological matrices.

Quantitative Analysis of this compound and its Analogs

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and its analogs in complex biological matrices.[5][6] A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode offers high sensitivity and a wide dynamic range for accurate quantification.

Structures and Molecular Weights

The this compound family consists of several known analogs, with this compound A being the most studied. The structures and molecular weights of this compound A, B, and C are presented below.

CompoundMolecular FormulaMonoisotopic Mass (Da)
This compound A C₁₅H₂₂Cl₂N₂O₅380.0906
This compound B C₁₇H₂₅Cl₂N₃O₇453.1070
This compound C C₁₄H₂₀Cl₂N₂O₅366.0750
Proposed LC-MS/MS Method for Quantitative Analysis

The following protocol is a recommended starting point for developing a quantitative LC-MS/MS method for this compound A in bacterial culture. Optimization of chromatographic and mass spectrometric parameters will be necessary for specific applications.

1.2.1. Sample Preparation: Intracellular this compound Extraction

This protocol is adapted from general methods for extracting intracellular antibiotics from bacterial cultures.[7]

  • Cell Culture: Grow the this compound-producing bacterial strain or a strain treated with this compound under desired conditions.

  • Harvesting: Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Washing: Resuspend the cell pellet in an appropriate buffer (e.g., phosphate-buffered saline) to remove extracellular components and repeat the centrifugation step.

  • Lysis and Extraction:

    • Resuspend the washed cell pellet in a cold extraction solvent. A mixture of acetonitrile, methanol, and water (e.g., 40:40:20 v/v/v) is a good starting point.

    • Lyse the cells using mechanical disruption (e.g., bead beating or sonication) on ice.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cell debris.

  • Sample Cleanup:

    • Collect the supernatant containing the intracellular metabolites.

    • For cleaner samples, a solid-phase extraction (SPE) step can be incorporated. Oasis HLB cartridges are suitable for retaining a broad range of small molecules.[8]

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and other polar impurities.

    • Elute the analytes with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., 50% methanol in water).

1.2.2. Liquid Chromatography (LC) Conditions

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for re-equilibration.
Column Temperature 40°C
Injection Volume 5 µL

1.2.3. Mass Spectrometry (MS) Conditions

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr

1.2.4. MRM Transitions

Precursor and product ions for MRM transitions should be determined by infusing a standard solution of each this compound analog and performing a product ion scan. Based on the structures, the following are potential precursor ions:

CompoundPrecursor Ion ([M+H]⁺)
This compound A m/z 381.0976
This compound B m/z 454.1140
This compound C m/z 367.0820
Data Presentation

Quantitative data should be summarized in a clear and structured table. An internal standard, structurally similar to the analytes, should be used to correct for matrix effects and variations in instrument response.

Table 1: Example of a Quantitative Data Summary for this compound A

Sample IDThis compound A Concentration (µg/mL)Standard Deviation% RSD
Control 1Not DetectedN/AN/A
Control 2Not DetectedN/AN/A
Treated 11.230.097.3
Treated 21.180.119.3
Treated 31.270.086.3

Metabolite Identification

The identification of this compound metabolites is crucial for understanding its biotransformation and potential active or inactive forms. High-resolution mass spectrometry (HRMS), such as with a Q-TOF or Orbitrap instrument, is essential for accurate mass measurements and elemental composition determination of unknown metabolites.[9]

Predicted Metabolism

This compound, as a polyketide-peptide hybrid, may undergo various metabolic transformations, including:

  • Hydroxylation: Addition of hydroxyl groups to the carbon skeleton.

  • Dehydrogenation: Formation of double bonds.

  • Glycosylation: Attachment of sugar moieties.

  • Acylation/Deacylation: Addition or removal of acyl groups.

  • Hydrolysis: Cleavage of amide or ester bonds.

Experimental Workflow for Metabolite Identification

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS/MS Analysis cluster_data_analysis Data Analysis Culture Bacterial Culture with this compound Extraction Metabolite Extraction Culture->Extraction Cleanup Sample Cleanup (SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Full_Scan Full Scan MS (Accurate Mass) LC_Separation->Full_Scan ddMS2 Data-Dependent MS/MS Full_Scan->ddMS2 Feature_Detection Metabolite Feature Detection ddMS2->Feature_Detection DB_Search Database Search (e.g., Metlin, GNPS) Feature_Detection->DB_Search Fragmentation_Analysis Fragmentation Pattern Analysis DB_Search->Fragmentation_Analysis Structure_Elucidation Putative Structure Elucidation Fragmentation_Analysis->Structure_Elucidation fragmentation BactobolinA This compound A [M+H]⁺ m/z 381.1 Fragment1 Loss of H₂O [M+H-H₂O]⁺ BactobolinA->Fragment1 Fragment2 Loss of Alanine Amide [M+H-C₃H₅N₂O]⁺ BactobolinA->Fragment2 Fragment3 Loss of Dichloromethyl Radical [M+H-CHCl₂]⁺ BactobolinA->Fragment3 Fragment4 Cleavage of Polyketide Ring BactobolinA->Fragment4 signaling This compound This compound Ribosome Ribosome This compound->Ribosome binds to Stalling Ribosome Stalling Ribosome->Stalling induces Collision Ribosome Collision Stalling->Collision ZAK ZAKα Collision->ZAK activates p38 p38 MAPK ZAK->p38 JNK JNK ZAK->JNK Downstream Downstream Effects (Cell Cycle Arrest, Apoptosis) p38->Downstream JNK->Downstream

References

Application Notes and Protocols for the Structural Elucidation of Bactobolin Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Bactobolin and its derivatives. This document includes detailed experimental protocols, tabulated NMR data for this compound A, and visualizations of the structural elucidation workflow and the compound's mechanism of action.

Introduction to this compound and the Role of NMR

Bactobolins are a family of polyketide-peptide hybrid natural products with significant antibiotic and antitumor activities. Their complex molecular architecture, featuring multiple stereocenters, necessitates powerful analytical techniques for unambiguous structure determination. NMR spectroscopy, particularly multi-dimensional (2D) NMR, is an indispensable tool for elucidating the constitution, configuration, and conformation of these intricate molecules. By analyzing the chemical shifts, coupling constants, and through-space and through-bond correlations, researchers can piece together the complete chemical structure of novel this compound derivatives.

Data Presentation: NMR Spectroscopic Data for this compound A

The following tables summarize the ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound A, providing a crucial reference for the characterization of its derivatives.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound A in D₂O.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity, J (Hz)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H-¹H)
1174.2--
251.23.91d, 6.5C1, C3, C1'H3
377.44.11d, 6.5C1, C2, C4, C5H2
435.12.33mC3, C5, C4a, C8aH5
4a42.52.78mC4, C5, C8, C8aH8
570.93.90mC4, C4a, C6, C8aH4, H6
668.23.89mC5, C7, C8H5, H7
730.22.29, 1.67mC6, C8, C8aH6, H8
874.23.03mC4a, C6, C7, C8aH4a, H7
8a87.1--
1'170.4--
2'55.83.12q, 7.1C1', C3'H3'
3'20.91.52d, 7.1C1', C2'H2'
1"183.8--
2"89.26.01sC1", C3"
3"20.21.68sC1", C2"

Note: Data is compiled from publicly available spectral data. Chemical shifts are referenced to an internal standard and may vary slightly depending on experimental conditions.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound derivatives are provided below.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR data.

  • Solvent Selection: Bactobolins are generally polar compounds. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are suitable solvents. For samples soluble in less polar solvents, deuterated chloroform (CDCl₃) can be used. The choice of solvent will affect the chemical shifts of exchangeable protons (e.g., -OH, -NH).

  • Sample Concentration: Aim for a concentration of 5-10 mg of the purified this compound derivative in 0.5-0.6 mL of deuterated solvent. For limited sample quantities, micro-NMR tubes can be utilized.

  • Procedure:

    • Weigh the purified sample accurately into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently vortex or sonicate the sample to ensure complete dissolution.

    • Transfer the solution to a clean NMR tube.

    • If necessary, filter the solution to remove any particulate matter.

1D NMR Spectroscopy: ¹H and ¹³C NMR

1D NMR provides the fundamental framework for structure elucidation.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is typically used.

    • Spectral Width: Set to approximately 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: At least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is used.

    • Spectral Width: Set to approximately 200-220 ppm, centered around 100-110 ppm.

    • Acquisition Time: 1-1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C is much less sensitive than ¹H.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups. These are run as standard experiments available on most NMR spectrometers.

2D NMR Spectroscopy: COSY, HSQC, and HMBC

2D NMR experiments are essential for establishing the connectivity of the molecule.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton couplings, typically over 2-3 bonds.

    • Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf).

    • Data Points: 2048 (F2) x 256-512 (F1).

    • Number of Scans: 2-8 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond proton-carbon correlations.

    • Pulse Program: A standard gradient-selected HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

    • ¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.

    • Data Points: 2048 (F2) x 256-512 (F1).

    • Number of Scans: 4-16 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-4 bond) proton-carbon correlations, which is critical for connecting molecular fragments.

    • Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf).

    • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a value between 6-10 Hz.

    • Data Points: 2048 (F2) x 256-512 (F1).

    • Number of Scans: 16-64 per increment.

Data Processing and Analysis
  • Software: Standard NMR processing software such as TopSpin (Bruker), Mnova, or ACD/Labs NMR Processor.

  • Processing Steps:

    • Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation.

    • Phasing: Manually phase the spectra to obtain pure absorption lineshapes.

    • Baseline Correction: Apply an automatic or manual baseline correction.

    • Referencing: Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Interpretation: Systematically analyze the 1D and 2D spectra to build up the molecular structure. Start by identifying spin systems from the COSY spectrum, then connect these fragments using the long-range correlations observed in the HMBC spectrum. The HSQC spectrum confirms the direct attachment of protons and carbons.

Visualizations

Experimental Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of a novel this compound derivative using NMR spectroscopy.

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structure Determination Isolation & Purification Isolation & Purification Sample Preparation Sample Preparation Isolation & Purification->Sample Preparation 1D NMR (1H, 13C, DEPT) 1D NMR (1H, 13C, DEPT) Sample Preparation->1D NMR (1H, 13C, DEPT) 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR (1H, 13C, DEPT)->2D NMR (COSY, HSQC, HMBC) Data Processing Data Processing 2D NMR (COSY, HSQC, HMBC)->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Fragment Elucidation Fragment Elucidation Spectral Analysis->Fragment Elucidation Connectivity Mapping Connectivity Mapping Fragment Elucidation->Connectivity Mapping Stereochemical Analysis (NOESY/ROESY) Stereochemical Analysis (NOESY/ROESY) Connectivity Mapping->Stereochemical Analysis (NOESY/ROESY) Final Structure Proposal Final Structure Proposal Stereochemical Analysis (NOESY/ROESY)->Final Structure Proposal Data Validation & Reporting Data Validation & Reporting Final Structure Proposal->Data Validation & Reporting

Caption: Workflow for NMR-based structural elucidation.

Mechanism of Action: this compound's Inhibition of Bacterial Ribosome

This compound exerts its antibiotic effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, at a site distinct from many other ribosome-targeting antibiotics. This binding event interferes with the proper positioning of tRNA in the peptidyl (P) site, ultimately stalling translation.[1][2]

G cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit P_site P-site A_site A-site L2_protein L2 Protein tRNA_distortion P-site tRNA Distortion L2_protein->tRNA_distortion 23S_rRNA 23S rRNA 23S_rRNA->tRNA_distortion mRNA mRNA This compound This compound This compound->L2_protein Binds to This compound->23S_rRNA Interacts with Translation_Inhibition Protein Synthesis Inhibition tRNA_distortion->Translation_Inhibition Leads to

Caption: this compound's ribosomal inhibition pathway.

References

Using Bactobolin as a Molecular Probe for Ribosome Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolin is a polyketide-peptide antibiotic that has emerged as a valuable molecular probe for investigating the intricacies of ribosome function. Produced by various bacteria, including Burkholderia thailandensis, this compound exerts its potent antibacterial activity by targeting the bacterial ribosome and inhibiting protein synthesis. Its unique mechanism of action, which involves the specific inhibition of translation termination, makes it an excellent tool for dissecting the final stages of protein synthesis.

This document provides detailed application notes and experimental protocols for utilizing this compound as a molecular probe in ribosome research. It is intended for researchers in academia and industry, including those involved in antibiotic discovery and development.

Mechanism of Action

This compound targets the 50S subunit of the bacterial ribosome, binding to a site that is distinct from the binding sites of many other ribosome-targeting antibiotics.[1][2] Its binding site is in the vicinity of the E-site and involves interactions with ribosomal protein uL2 and 23S rRNA.[3] The binding of this compound induces a conformational change in the ribosome that distorts the P-site tRNA. This distortion sterically hinders the access of release factors (RF1 and RF2) to the A-site, thereby preventing the hydrolysis of the peptidyl-tRNA and the release of the newly synthesized polypeptide chain.[1][2] This specific inhibition of translation termination is a key feature that can be exploited in various experimental settings.

Bactobolin_Mechanism This compound This compound P_site P_site This compound->P_site Binds & distorts P-site tRNA ReleaseFactor Release Factor (RF1/RF2) A_site A_site ReleaseFactor->A_site Binding blocked Polypeptide Nascent Polypeptide A_site->Polypeptide Release inhibited

Caption: Workflow for in vitro translation inhibition assay.

Protocol:

  • Materials:

    • Bacterial cell-free translation system (e.g., S30 extract from E. coli).

    • Reporter mRNA (e.g., firefly luciferase mRNA).

    • This compound stock solution (dissolved in a suitable solvent like DMSO).

    • Luciferase assay reagent.

    • Luminometer.

  • Reaction Setup:

    • Prepare a master mix of the in vitro translation components according to the manufacturer's instructions.

    • Aliquot the master mix into a 96-well plate.

    • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control for translation inhibition (e.g., chloramphenicol).

    • Initiate the reaction by adding the luciferase reporter mRNA to each well.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).

  • Measurement:

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal as a function of this compound concentration.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the luciferase activity.

Cryo-Electron Microscopy (Cryo-EM) of this compound-Ribosome Complexes

Cryo-EM can provide high-resolution structural insights into how this compound interacts with the ribosome.

[2]Experimental Workflow:

dot

CryoEM_Workflow ribosome_prep Purify 70S Ribosomes complex_formation Incubate Ribosomes with this compound ribosome_prep->complex_formation grid_prep Apply Complex to EM Grid complex_formation->grid_prep vitrification Plunge-freeze in Liquid Ethane grid_prep->vitrification data_collection Cryo-EM Data Collection vitrification->data_collection processing Image Processing & 3D Reconstruction data_collection->processing

Caption: Workflow for cryo-EM analysis of this compound-ribosome complexes.

Protocol:

  • Ribosome Purification:

    • Purify 70S ribosomes from a suitable bacterial strain (e.g., Thermus thermophilus or Escherichia coli) using established protocols, typically involving sucrose gradient ultracentrifugation.

  • Complex Formation:

    • Incubate the purified 70S ribosomes with a molar excess of this compound (e.g., 10-100 fold molar excess) in a suitable buffer (e.g., containing physiological concentrations of Mg2+ and K+) to ensure saturation of the binding sites.

    • To mimic a specific state, other components like a short mRNA with a stop codon and a P-site tRNA can be included in the incubation mixture.

  • Grid Preparation and Vitrification:

    • Apply a small volume (3-4 µL) of the this compound-ribosome complex solution to a glow-discharged cryo-EM grid.

    • Blot the grid to create a thin film of the solution.

    • Rapidly plunge-freeze the grid in liquid ethane to vitrify the sample.

  • Data Collection and Processing:

    • Collect a large dataset of images of the vitrified particles using a transmission electron microscope equipped with a direct electron detector.

    • Use single-particle analysis software to process the images, perform 2D and 3D classification, and reconstruct a high-resolution 3D map of the this compound-ribosome complex.

Conclusion

This compound's distinct mechanism of action as a translation termination inhibitor makes it a powerful and specific tool for probing ribosome function. The protocols outlined in this document provide a framework for using this compound in a variety of experimental contexts, from genome-wide studies of translation to high-resolution structural analysis. By leveraging the unique properties of this molecular probe, researchers can continue to unravel the complex mechanisms governing protein synthesis and identify new avenues for antibiotic development.

References

Application Note: Development of Bactobolin-Resistant Bacterial Strains for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Bactobolin is a polyketide-peptide antibiotic produced by species such as Burkholderia thailandensis.[1][2][3] It exhibits broad-spectrum activity against various bacteria and also possesses antitumor properties.[4][5][6] Understanding the mechanisms of action and resistance is crucial for its potential development as a therapeutic agent and for discovering new antibiotic targets. This compound inhibits protein synthesis by binding to the 50S ribosomal subunit.[7][8] The development of this compound-resistant bacterial strains in a laboratory setting is a key step for target validation, mechanism of action studies, and screening for new compounds that can overcome resistance. This document provides detailed protocols for generating and characterizing this compound-resistant bacterial strains, summarizes key quantitative data, and illustrates the underlying molecular mechanisms.

Mechanism of Action and Resistance

This compound's primary mode of action is the inhibition of protein synthesis. It binds to a novel site on the 50S ribosomal subunit, specifically interacting with the L2 ribosomal protein (encoded by the rplB gene) and 23S rRNA.[7][8] This binding event displaces the CCA-end of the P-site tRNA, ultimately stalling translation.[7][9]

Resistance to this compound is primarily conferred by specific point mutations in the rplB gene.[1][2][3] These mutations alter the structure of the L2 protein, preventing effective binding of this compound to the ribosome. This allows protein synthesis to proceed even in the presence of the antibiotic. Notably, mutations in the L2 protein that confer this compound resistance do not typically result in cross-resistance to other classes of ribosome-inhibiting antibiotics, indicating a unique binding site and mechanism for this compound.[1][3][7]

cluster_0 Mechanism of Action cluster_1 Mechanism of Resistance This compound This compound Ribosome 50S Ribosomal Subunit (L2 Protein + 23S rRNA) This compound->Ribosome Binds to L2 Protein tRNA P-site tRNA Ribosome->tRNA Displaces Protein_Synth Protein Synthesis Inhibition tRNA->Protein_Synth Leads to Mutation Spontaneous Mutation in rplB gene Altered_L2 Altered L2 Protein Mutation->Altered_L2 No_Binding This compound Binding Prevented Altered_L2->No_Binding Continued_Synth Protein Synthesis Continues No_Binding->Continued_Synth Bactobolin_res This compound Bactobolin_res->Altered_L2 Fails to bind cluster_workflow Workflow for Generating Resistant Strains A 1. Culture Wild-Type Strain (e.g., B. subtilis) B 2. Plate High-Density Culture on this compound Agar (4-8x MIC) A->B C 3. Incubate 24-72 hours B->C D 4. Isolate & Purify Resistant Colonies C->D E 5. Confirm Resistance Phenotype (MIC Determination) D->E F 6. Extract Genomic DNA (Resistant vs. Wild-Type) E->F If confirmed G 7. Whole Genome Sequencing F->G H 8. Bioinformatic Analysis: Identify mutation in rplB gene G->H I Verified this compound- Resistant Strain H->I

References

Application of Bactobolin in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolin, a natural product derived from Burkholderia thailandensis, has demonstrated potent cytotoxic activity, suggesting its potential as an anticancer agent.[1] Its mechanism of action is believed to involve the inhibition of protein synthesis by targeting the ribosome. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on cancer cell lines. The following sections will cover methodologies for assessing cell viability, apoptosis, and the impact on key signaling pathways, alongside illustrative diagrams to guide experimental design and data interpretation. While specific quantitative data for this compound's effects are emerging, this guide provides a framework for its systematic evaluation.

Data Presentation

Due to the limited availability of comprehensive public data on this compound across a wide range of cancer cell lines, the following tables are presented as templates. Researchers are encouraged to populate these tables with their own experimental data.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Hypothetical Data)

Cancer Cell LineTissue of OriginIC50 (µM) after 48h Treatment
MCF-7BreastData not available
MDA-MB-231BreastData not available
A549LungData not available
HCT116ColonData not available
HeLaCervicalData not available
JurkatT-cell LeukemiaData not available

Table 2: Apoptosis Induction by this compound (Hypothetical Data)

Cancer Cell LineThis compound Conc. (µM)Treatment Time (h)% Apoptotic Cells (Annexin V+)
JurkatUser-defined24Data not available
JurkatUser-defined48Data not available
HCT116User-defined24Data not available
HCT116User-defined48Data not available

Table 3: Effect of this compound on Cell Cycle and Apoptotic Protein Expression (Hypothetical Data)

ProteinCancer Cell LineThis compound TreatmentChange in Expression
Cyclin D1User-definedUser-definedData not available
CDK4User-definedUser-definedData not available
Cleaved Caspase-3User-definedUser-definedData not available
Bcl-2User-definedUser-definedData not available
BaxUser-definedUser-definedData not available

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Add solubilization solution E->F G Read absorbance at 570nm F->G

MTT Assay Workflow Diagram
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

G cluster_workflow Apoptosis Assay Workflow A Treat cells with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 min D->E F Analyze by Flow Cytometry E->F

Apoptosis Assay Workflow Diagram
Western Blot Analysis

This protocol is for detecting changes in the expression of proteins involved in the cell cycle and apoptosis following this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin D1, CDK4, Cleaved Caspase-3, Bcl-2, Bax, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

Signaling Pathways

This compound's cytotoxic effects may be mediated through the modulation of several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. While direct experimental evidence for this compound's impact on these pathways is still being established, researchers should consider investigating the following:

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[2][3] Its constitutive activation is a hallmark of many cancers, promoting cell survival and resistance to therapy.[4][5]

G cluster_cytoplasm Cytoplasm This compound This compound IKK IKK This compound->IKK Inhibits (?) IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Hypothesized this compound effect on NF-κB pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[6][7][8] Dysregulation of this pathway is a common event in cancer.[8]

G This compound This compound Ras Ras This compound->Ras Inhibits (?) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Hypothesized this compound effect on MAPK pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling network that promotes cell survival, growth, and proliferation.[9][10][11] Its aberrant activation is frequently observed in various cancers and is associated with resistance to cancer therapies.[12][13]

G This compound This compound PI3K PI3K This compound->PI3K Inhibits (?) PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Survival Cell Survival & Proliferation Downstream->Survival

Hypothesized this compound effect on PI3K/Akt pathway.

Conclusion

This compound presents a promising scaffold for the development of novel anticancer therapeutics. The protocols and conceptual frameworks provided in this document are intended to guide researchers in the systematic evaluation of this compound's efficacy and mechanism of action in cancer cell lines. Further research is warranted to elucidate its precise molecular targets and to generate comprehensive data on its activity across a broad spectrum of cancers.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Bactobolin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Bactobolin. The information is tailored to address specific experimental challenges, drawing from established synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for the total synthesis of this compound?

A1: The two primary strategies for the total synthesis of this compound are the Weinreb synthesis and the Švenda synthesis. The Weinreb synthesis, the first reported total synthesis, is a racemic synthesis starting from (±)-cyclohex-3-enol and involves 22 steps with an overall yield of less than 1%.[1] The more recent Švenda synthesis is a stereoselective approach commencing from (-)-quinic acid, a chiral pool starting material. This route is more efficient, consisting of 16 steps with an overall yield of 10%.[1][2]

Q2: What are the most significant challenges in the total synthesis of this compound?

A2: The primary challenges in the total synthesis of this compound revolve around stereocontrol, the introduction of the unique dichloromethyl group, the formation of the bicyclic lactone core, and the strategic use of protecting groups.[1][2] Specifically, establishing the five contiguous stereocenters with high diastereoselectivity is a critical hurdle.

Q3: Why is (-)-quinic acid a good starting material for the Švenda synthesis?

A3: (-)-Quinic acid is an advantageous chiral pool starting material because it provides a pre-existing stereochemical framework that can be elaborated to establish the five contiguous stereocenters of this compound through substrate stereocontrol.[1][2]

Troubleshooting Guides

Diastereoselective Vinylogous Mukaiyama Aldol Reaction

Problem: Low diastereoselectivity or low yield in the vinylogous Mukaiyama aldol reaction to introduce the dichloromethyl group.

Background: This key step involves the reaction of a silyl enol ether with the base-sensitive electrophile 1,1-dichloroacetone.[3] Achieving high diastereoselectivity is crucial for the overall success of the synthesis. The protecting group on the diol of the quinic acid-derived precursor has been found to be critical for high diastereoselectivity, likely due to its interaction with the titanium tetrachloride Lewis acid during the reaction.[4]

Troubleshooting:

Issue Possible Cause Recommendation
Low Diastereomeric Ratio (d.r.) Suboptimal Lewis acid.Titanium tetrachloride (TiCl₄) has been shown to be effective. Other Lewis acids may lead to lower diastereoselectivity.[3]
Incorrect protecting group on the diol.Ensure the use of the appropriate protecting group on the diol of the cyclohexanone fragment as specified in the Švenda protocol. This group plays a key role in directing the stereochemical outcome.[4]
Formation of the incorrect silyl enol ether isomer.Deprotonation at the α-position of the ketone can compete with the desired γ-deprotonation. Use of TBSOTf and a suitable base (e.g., Hünig's base) can favor the desired γ-deprotonation.[4]
Low Yield Polymerization of 1,1-dichloroacetone.1,1-dichloroacetone is base-sensitive. Ensure slow addition of the electrophile at low temperature (-78 °C) to a pre-formed mixture of the silyl enol ether and Lewis acid.
Incomplete reaction.Monitor the reaction by TLC. If the reaction stalls, consider a slight increase in reaction time, but be cautious of potential side reactions.
Rhodium-Catalyzed C-H Amination

Problem: Formation of side products or low yield during the intramolecular rhodium(II)-catalyzed C-H amination to form the oxazolidinone ring.

Background: This step is critical for setting the configuration of the axial amine.[1] The reaction involves the insertion of a rhodium nitrenoid into a C-H bond. Side reactions can include the formation of ketones or primary carbamates.[5]

Troubleshooting:

Issue Possible Cause Recommendation
Formation of Ketone Byproduct Decomposition of the intermediate from secondary alcohol-derived carbamates.This is a known side reaction for C-H amination of secondary alcohol-derived carbamates.[5] Optimization of the catalyst and reaction conditions is crucial. The use of Rh₂(esp)₂ has been shown to be a highly effective catalyst for such transformations.[5]
Formation of Primary Carbamate Intermolecular reaction of the rhodium-nitrene species.This can occur if the intramolecular C-H insertion is slow. Ensure high dilution conditions to favor the intramolecular pathway.
Low Yield Inefficient catalyst.The choice of rhodium(II) catalyst and its ligands is critical. Rh₂(OAc)₄ is commonly used, but other catalysts with different carboxylate ligands can be screened for improved performance.[5]
Inappropriate solvent.The reaction is sensitive to the solvent. Dichloromethane or similar non-coordinating solvents are typically used.
Intramolecular Alkoxycarbonylation

Problem: Difficulty in achieving the intramolecular alkoxycarbonylation to form the bicyclic lactone framework.

Background: This late-stage reaction constructs the core bicyclic lactone of this compound. The reaction involves the activation of the oxazolidinone followed by an intramolecular attack of a ketone enolate.[3][4]

Troubleshooting:

Issue Possible Cause Recommendation
No Reaction or Low Conversion Insufficient activation of the oxazolidinone.Activation with 2-nitrobenzenesulfonyl (nosyl) chloride is an effective strategy to make the oxazolidinone carbonyl group more electrophilic.[3][4]
Incomplete enolate formation.A strong, non-nucleophilic base such as sodium hydride (NaH) is required to generate the ketone enolate for the intramolecular cyclization.[4] Ensure the base is fresh and the solvent is anhydrous.
Formation of intermolecular side products High concentration.Run the reaction under high dilution to favor the intramolecular cyclization.

Experimental Protocols

Key Experiment: Diastereoselective Vinylogous Mukaiyama Aldol Reaction (Švenda Synthesis)

To a solution of the silyl enol ether (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C under an argon atmosphere is added TiCl₄ (1.1 equiv) dropwise. The resulting mixture is stirred at -78 °C for 30 minutes. A solution of 1,1-dichloroacetone (1.2 equiv) in anhydrous CH₂Cl₂ is then added dropwise over 10 minutes. The reaction is stirred at -78 °C for 1 hour and then quenched by the addition of a saturated aqueous solution of NaHCO₃. The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel.

Key Experiment: Rhodium-Catalyzed C-H Amination (Švenda Synthesis)

To a solution of the carbamate precursor (1.0 equiv) in anhydrous CH₂Cl₂ (0.05 M) is added Rh₂(OAc)₄ (0.02 equiv) and MgO (2.0 equiv). The mixture is stirred at room temperature for 30 minutes. Then, PhI(OAc)₂ (1.5 equiv) is added in one portion. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the addition of a saturated aqueous solution of Na₂S₂O₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel.

Visualizations

Bactobolin_Synthesis_Challenges cluster_start Starting Material cluster_challenges Key Challenges cluster_solutions Key Reactions & Solutions cluster_end Final Product Quinic_Acid (-)-Quinic Acid Stereocontrol Stereocontrol of 5 Contiguous Centers Quinic_Acid->Stereocontrol Provides chiral scaffold Dichloromethyl_Group Introduction of Dichloromethyl Group Stereocontrol->Dichloromethyl_Group Aldol_Reaction Vinylogous Mukaiyama Aldol Reaction Dichloromethyl_Group->Aldol_Reaction CH_Amination Diastereoselective C-H Amination Rh_Catalysis Rh(II)-catalyzed Intramolecular C-H Amination CH_Amination->Rh_Catalysis Key Step Lactone_Formation Bicyclic Lactone Formation Alkoxycarbonylation Intramolecular Alkoxycarbonylation Lactone_Formation->Alkoxycarbonylation Key Step Aldol_Reaction->CH_Amination Rh_Catalysis->Lactone_Formation This compound This compound Alkoxycarbonylation->this compound

Caption: Logical workflow of challenges in the total synthesis of this compound.

Troubleshooting_CH_Amination Start Low yield or side products in C-H Amination Check_Catalyst Is the Rh(II) catalyst optimal? Start->Check_Catalyst Check_Substrate Is the substrate a secondary alcohol-derived carbamate? Check_Catalyst->Check_Substrate Yes Solution_Catalyst Screen different Rh(II) catalysts (e.g., Rh₂(esp)₂) Check_Catalyst->Solution_Catalyst No Check_Concentration Is the reaction concentration too high? Check_Substrate->Check_Concentration No Solution_Ketone Expect potential ketone byproduct formation. Optimize catalyst and conditions. Check_Substrate->Solution_Ketone Yes Solution_Concentration Use high dilution to favor intramolecular reaction. Check_Concentration->Solution_Concentration Yes End Improved Yield and Purity Check_Concentration->End No Solution_Catalyst->Check_Substrate Solution_Ketone->Check_Concentration Solution_Concentration->End

Caption: Troubleshooting workflow for the Rh(II)-catalyzed C-H amination step.

References

Optimizing fermentation conditions to increase Bactobolin yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions to increase the yield of Bactobolin from Burkholderia thailandensis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments.

Issue Potential Causes Recommended Solutions
Low or No this compound Yield Suboptimal Temperature: Fermentation temperature is outside the optimal range. B. thailandensis produces more this compound at lower temperatures.Maintain a constant fermentation temperature of 30°C. Growth at 37°C has been shown to significantly reduce this compound production.[1]
Incorrect pH: The pH of the culture medium may be inhibiting secondary metabolite production.While the optimal pH for this compound production is not definitively established, the optimal growth pH for the closely related Burkholderia pseudomallei is between 6.5 and 7.5. Start with a buffered medium at pH 7.0 and consider optimizing within the pH 6.0-7.5 range.
Inadequate Aeration: Insufficient dissolved oxygen can limit the production of secondary metabolites in aerobic bacteria.Ensure adequate aeration and agitation. For bioreactor cultures, start with an aeration rate of 1.0 vvm and an agitation speed of 200 rpm, maintaining a dissolved oxygen (DO) level above 30% saturation. These parameters may require further optimization.
Quorum Sensing Not Activated: this compound production is regulated by the BtaI2/BtaR2 quorum-sensing system, which requires a sufficient cell density to activate.Ensure a high enough inoculum density to allow the culture to reach the necessary cell density for quorum sensing activation. Consider using a richer medium to support higher cell densities.
Nutrient Limitation: The growth medium may lack essential nutrients for this compound biosynthesis.While B. thailandensis can be grown in standard Luria-Bertani (LB) broth, consider a richer medium like Terrific Broth (TB) or Super Broth (SB) to enhance growth and secondary metabolite production.
Inconsistent this compound Yields Variability in Inoculum: Inconsistent age, size, or physiological state of the inoculum can lead to variable fermentation outcomes.Standardize your inoculum preparation. Always use a fresh overnight culture grown under the same conditions to inoculate your production culture.
Fluctuations in Fermentation Conditions: Inconsistent control of temperature, pH, or aeration can lead to batch-to-batch variability.Ensure your fermentation equipment is properly calibrated and can maintain stable conditions throughout the entire fermentation run.
Foaming in the Bioreactor High Agitation/Aeration Rates: Excessive agitation and aeration can cause proteins in the medium to denature and create foam.Reduce the agitation speed or aeration rate if it does not negatively impact the dissolved oxygen levels and this compound yield. Add an appropriate antifoaming agent (e.g., silicone-based) as needed.
Contamination Non-sterile Technique or Equipment: Introduction of foreign microorganisms can outcompete B. thailandensis or degrade the produced this compound.Strictly adhere to aseptic techniques during all stages of media preparation, inoculation, and sampling. Ensure all equipment is properly sterilized.

Frequently Asked Questions (FAQs)

Q1: What is the recommended bacterial strain and growth medium for this compound production?

A1: The recommended strain is Burkholderia thailandensis E264 (ATCC 700388). A commonly used medium for initial studies is Luria-Bertani (LB) broth. For potentially higher yields, richer media such as Terrific Broth (TB) or Super Broth (SB) can be used.

Q2: What are the optimal physical parameters for this compound fermentation?

A2: Based on available literature, the following starting parameters are recommended for optimization:

  • Temperature: 30°C[1]

  • pH: 6.5 - 7.5 (initial optimization point at 7.0)

  • Aeration: 1.0 vvm (volume of gas per volume of liquid per minute) in a bioreactor

  • Agitation: 200 rpm in a bioreactor

Q3: How does quorum sensing regulate this compound production?

A3: this compound biosynthesis is controlled by the BtaI2/BtaR2 quorum-sensing system. The synthase BtaI2 produces the signaling molecules N-3-hydroxy-decanoyl-homoserine lactone (3OHC10-HSL) and N-3-hydroxy-octanoyl-homoserine lactone (3OHC8-HSL). At a high cell density, these molecules accumulate and bind to the transcriptional regulator BtaR2, which then activates the expression of the bta gene cluster responsible for this compound synthesis.

Q4: How can I extract and quantify this compound from my culture?

A4: A common method for extraction is liquid-liquid extraction using ethyl acetate. The culture supernatant is typically extracted multiple times with an equal volume of ethyl acetate. The organic phases are then pooled, dried, and concentrated. Quantification can be performed using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: Inoculum Preparation for this compound Fermentation
  • Aseptically transfer a single colony of Burkholderia thailandensis E264 from a fresh agar plate to 5 mL of Luria-Bertani (LB) broth in a sterile culture tube.

  • Incubate the culture overnight at 30°C with shaking at 200 rpm.

  • Use this overnight culture to inoculate a larger volume of LB broth (e.g., 100 mL in a 500 mL flask) to an initial optical density at 600 nm (OD600) of 0.05.

  • Incubate this seed culture at 30°C with shaking at 200 rpm until it reaches the mid-logarithmic phase of growth (OD600 of approximately 0.8-1.0). This culture is now ready to be used as the inoculum for the main fermentation.

Protocol 2: Batch Fermentation in a Bioreactor
  • Prepare the desired volume of fermentation medium (e.g., Luria-Bertani broth) in a sterilized bioreactor.

  • Calibrate the pH and dissolved oxygen (DO) probes according to the manufacturer's instructions.

  • Set the initial fermentation parameters:

    • Temperature: 30°C

    • pH: 7.0 (to be controlled with the addition of sterile acid/base)

    • Agitation: 200 rpm

    • Aeration: 1.0 vvm

  • Aseptically inoculate the bioreactor with the prepared seed culture to a starting OD600 of 0.05.

  • Run the fermentation for 24-48 hours. Monitor cell growth (OD600) and this compound production by taking samples at regular intervals.

Protocol 3: this compound Extraction and Quantification
  • Collect a sample of the fermentation broth and centrifuge at 10,000 x g for 15 minutes to pellet the bacterial cells.

  • Transfer the supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel, shake vigorously for 2 minutes, and then allow the layers to separate.

  • Collect the upper organic layer. Repeat the extraction of the aqueous layer two more times.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator to obtain the crude this compound extract.

  • Dissolve the dried extract in a known volume of methanol for HPLC analysis.

  • HPLC Conditions (suggested starting point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at 280 nm.

    • Quantification: Use a standard curve prepared with purified this compound.

Visualizations

Bactobolin_Biosynthesis_Regulation This compound Quorum Sensing Pathway cluster_cell Burkholderia thailandensis cell BtaI2 BtaI2 (Synthase) AHL 3OHC10-HSL (Signal) BtaI2->AHL produces BtaR2 BtaR2 (Regulator) bta_genes bta gene cluster BtaR2->bta_genes activates transcription AHL->BtaR2 binds to AHL_out AHL accumulation (High cell density) AHL->AHL_out This compound This compound bta_genes->this compound biosynthesis

Caption: Quorum sensing regulation of this compound biosynthesis in B. thailandensis.

Fermentation_Workflow This compound Fermentation and Extraction Workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing Inoculum Inoculum Preparation Bioreactor Bioreactor Fermentation Inoculum->Bioreactor Centrifugation Centrifugation Bioreactor->Centrifugation Culture Broth Extraction Ethyl Acetate Extraction Centrifugation->Extraction Evaporation Evaporation Extraction->Evaporation Analysis HPLC Quantification Evaporation->Analysis

Caption: General workflow for this compound production and analysis.

References

Bactobolin Purification & Artifact Minimization: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the successful purification of Bactobolin, focusing on the minimization of artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from fermentation broth?

A1: The main challenges in this compound purification stem from its potential instability under certain conditions and the complexity of the fermentation broth. Key difficulties include:

  • Product Degradation: this compound is susceptible to degradation at non-optimal pH and temperatures, leading to the formation of inactive byproducts and reduced yield.

  • Co-purification of Impurities: The fermentation broth contains numerous other metabolites, proteins, and cellular debris that can co-purify with this compound, affecting its final purity.

  • Artifact Formation: The solvents and conditions used during extraction and chromatography can sometimes react with this compound, creating artificial compounds (artifacts) that are not naturally produced by the organism.[1][2]

  • Low Yield: Inefficient extraction and multi-step purification processes can lead to significant loss of the target compound.

Q2: What are the initial recommended steps for harvesting this compound from a Burkholderia thailandensis culture?

A2: After fermentation, the first step is to separate the biomass from the culture supernatant, which contains the secreted this compound. This is typically achieved by centrifugation or microfiltration. It is crucial to perform these steps at a controlled temperature (e.g., 4°C) to minimize enzymatic degradation.

Q3: What are some common artifacts to watch out for during this compound purification?

A3: While specific artifacts for this compound are not extensively documented in publicly available literature, based on its chemical structure and general principles of natural product purification, potential artifacts could include:

  • Solvent Adducts: Formation of adducts with solvents like methanol or acetonitrile, especially if reactive functional groups are present.

  • Oxidation Products: Exposure to air and light can lead to oxidation of sensitive moieties within the this compound molecule.[3]

  • Epimers or Isomers: Changes in pH or temperature can sometimes lead to the isomerization of certain stereocenters.

  • Hydrolysis Products: Under acidic or basic conditions, ester or amide linkages within the molecule could be susceptible to hydrolysis.[4]

Using high-purity solvents and maintaining an inert atmosphere (e.g., with nitrogen or argon) during purification can help minimize the formation of such artifacts.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low this compound Yield Incomplete extraction from the fermentation broth.Optimize the solvent system for extraction (e.g., ethyl acetate, butanol). Perform multiple extractions to ensure complete recovery.
Degradation during purification steps.Maintain low temperatures (4°C) throughout the purification process. Work quickly and minimize the exposure time to solvents and chromatographic media.
Non-optimal fermentation conditions.Fermentation at 30°C has been shown to increase the production of bactobolins compared to 37°C.[1]
Low Purity of Final Product Inefficient chromatographic separation.Optimize the gradient, mobile phase composition, and column chemistry for your HPLC/FPLC steps. Consider using orthogonal purification techniques (e.g., ion-exchange followed by reversed-phase).
Co-elution of related this compound analogs.High-resolution chromatography is necessary to separate the different this compound analogs (A, B, C, and D) which are often co-produced.[5]
Presence of cellular debris or proteins.Ensure efficient clarification of the fermentation broth before loading onto the column (e.g., using filtration).[6]
Presence of Unexpected Peaks in HPLC/MS (Potential Artifacts) Reaction with solvents.Use high-purity, HPLC-grade solvents. Avoid reactive solvents if possible.
Degradation due to pH or temperature.Buffer all solutions to a stable pH range for this compound (preliminary stability studies are recommended). Avoid excessive heat.
Oxidation.Degas solvents and blanket samples with an inert gas like nitrogen or argon. Minimize exposure to light.
Poor Peak Shape in HPLC Column overload.Reduce the amount of sample injected onto the column.
Inappropriate mobile phase.Adjust the pH and ionic strength of the mobile phase. Ensure the mobile phase is compatible with the stationary phase.
Column degradation.Use a guard column and ensure the mobile phase pH is within the stable range for the column.

Experimental Protocols

Protocol 1: General Extraction of this compound from Fermentation Broth
  • Harvesting: Centrifuge the Burkholderia thailandensis fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound.

  • Solvent Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Pool the organic layers.

  • Drying and Concentration:

    • Dry the pooled organic phase over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: HPLC Method for this compound Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Note: This is a general method and may require optimization for specific this compound analogs and impurity profiles.

Quantitative Data Summary

The following table presents hypothetical data for a typical this compound purification process to illustrate the expected outcomes at each stage. Actual results will vary depending on the specific fermentation and purification conditions.

Purification StepTotal Protein (mg)Total this compound (mg)Specific Activity (Units/mg)Yield (%)Purity (%)
Clarified Supernatant 5000100201002
Solvent Extraction 500901809018
Ion-Exchange Chromatography 507515007560
Reversed-Phase HPLC 560120006095

Visualizations

Bactobolin_Purification_Workflow Fermentation B. thailandensis Fermentation Centrifugation Centrifugation/ Microfiltration Fermentation->Centrifugation Supernatant Clarified Supernatant Centrifugation->Supernatant SolventExtraction Solvent Extraction (Ethyl Acetate) Supernatant->SolventExtraction CrudeExtract Crude this compound Extract SolventExtraction->CrudeExtract IonExchange Ion-Exchange Chromatography CrudeExtract->IonExchange PartiallyPure Partially Purified This compound IonExchange->PartiallyPure RPHPLC Reversed-Phase HPLC PartiallyPure->RPHPLC Purethis compound Pure this compound (>95%) RPHPLC->Purethis compound

Caption: A typical workflow for the purification of this compound from fermentation broth.

Troubleshooting_Logic Problem Low Purity/ Unexpected Peaks CheckPurity Analyze by HPLC-MS Problem->CheckPurity Artifacts Artifacts Present? CheckPurity->Artifacts Degradation Degradation Products Present? Artifacts->Degradation No OptimizePurification Optimize Purification (e.g., change solvent, protect from light/air) Artifacts->OptimizePurification Yes OptimizeStability Optimize Stability (e.g., adjust pH, lower temperature) Degradation->OptimizeStability Yes GoodPurity Purity Acceptable Degradation->GoodPurity No OptimizePurification->CheckPurity OptimizeStability->CheckPurity

Caption: A logical diagram for troubleshooting low purity and artifact formation.

References

Strategies to mitigate off-target effects of Bactobolin in cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Bactobolin in cellular experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and what are its known off-target effects?

This compound is a polyketide-peptide natural product that primarily functions as a protein synthesis inhibitor. It binds to a novel site on the 50S ribosomal subunit in bacteria, leading to the inhibition of translation.[1] The primary off-target effects observed in eukaryotic cells are believed to stem from its interaction with the mitochondrial ribosome, which shares structural similarities with bacterial ribosomes. This can lead to cytotoxicity by disrupting mitochondrial protein synthesis.

Q2: I am observing high levels of cytotoxicity in my cell line, even at low concentrations of this compound. What could be the cause and how can I troubleshoot this?

High cytotoxicity is a common issue when working with this compound due to its off-target effects on mitochondrial ribosomes. Here are some potential causes and troubleshooting steps:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is advisable to perform a dose-response curve with a panel of cell lines to determine the optimal concentration range for your specific model.

  • Mitochondrial Density: Cells with a higher mitochondrial density or reliance on mitochondrial respiration may be more susceptible to this compound-induced toxicity. Consider using cell lines with lower mitochondrial activity if the primary target is not mitochondrial.

  • Contamination: Ensure your cell cultures are free from microbial contamination, as this can exacerbate cytotoxicity. Regularly test for mycoplasma contamination.

  • Experimental Duration: Prolonged exposure to this compound can lead to cumulative toxicity. Consider shorter incubation times to minimize off-target effects while still observing the desired on-target activity.

Q3: Are there any known analogs of this compound with reduced off-target effects?

Yes, chemical modification of the this compound scaffold is a key strategy to reduce off-target cytotoxicity. One such analog is 6-deoxythis compound , which has been reported to have lower toxicity compared to the parent compound while retaining moderate antibacterial activity. The development of novel analogs is an active area of research to improve the therapeutic index of this class of compounds.

Troubleshooting Guides

Problem 1: High background or non-specific binding in target engagement assays (e.g., Cellular Thermal Shift Assay - CETSA).

Possible Causes:

  • Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.

  • Insufficient Washing: Inadequate washing steps can result in the retention of non-specifically bound antibodies.

  • Cell Lysis Inefficiency: Incomplete cell lysis can lead to variability in the protein concentration of the soluble fraction.

  • Thermal Aggregation Issues: The heating step in CETSA may be causing non-specific protein aggregation.

Solutions:

  • Antibody Titration: Perform a titration experiment to determine the optimal concentration of your primary and secondary antibodies.

  • Optimize Washing Steps: Increase the number and duration of wash steps. Ensure the use of an appropriate wash buffer (e.g., TBST with a suitable detergent concentration).

  • Lysis Buffer Optimization: Test different lysis buffers and methods (e.g., sonication, freeze-thaw cycles) to ensure complete and reproducible cell lysis.

  • Temperature Gradient Optimization: Optimize the temperature gradient in your CETSA experiment to find the optimal temperature that denatures the target protein without causing widespread non-specific aggregation. A narrower temperature range around the expected melting point can be beneficial.[2]

Quantitative Data Summary

The following table summarizes the available cytotoxicity data (IC50 values) for this compound and its analogs against a mammalian cell line. This data can help in selecting appropriate starting concentrations for your experiments and in comparing the relative toxicities of different compounds.

CompoundCell LineIC50 (µM)Reference
This compound A Mouse Fibroblast L-M(TK-)~0.1F. Abe, et al. (1981)
This compound C Mouse Fibroblast L-M(TK-)~0.3F. Abe, et al. (1981)
6-deoxythis compound Not specifiedLower toxicity reportedY. Nishimura, et al. (1992)

Note: Direct comparative IC50 values for 6-deoxythis compound were not available in the reviewed literature. Researchers should perform their own dose-response experiments to determine the precise IC50 in their cell line of interest.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Measure this compound Target Engagement

This protocol is adapted from standard CETSA procedures and is intended to measure the binding of this compound to its intracellular targets.

Materials:

  • Cell culture medium

  • This compound or its analogs

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • Centrifuge

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against the target protein (e.g., a mitochondrial ribosomal protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours).

  • Heating Step:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Protein Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target of interest.

    • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Signaling Pathway

Bactobolin_Off_Target_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters Mito_Ribosome Mitochondrial Ribosome (Off-Target) This compound->Mito_Ribosome Binds to Protein_Synthesis Mitochondrial Protein Synthesis Mito_Ribosome->Protein_Synthesis Inhibits ETC_Complexes Electron Transport Chain Complexes Protein_Synthesis->ETC_Complexes Reduced Synthesis ATP_Production ATP Production ETC_Complexes->ATP_Production Impaired Function Apoptosis Apoptosis ATP_Production->Apoptosis Reduced ATP leads to

Caption: Off-target effect of this compound on mitochondrial function.

Experimental Workflow

CETSA_Workflow cluster_prep Sample Preparation cluster_assay CETSA cluster_analysis Data Analysis cell_culture 1. Cell Culture treatment 2. Treat with this compound or Vehicle (DMSO) cell_culture->treatment heating 3. Heat at Temperature Gradient treatment->heating lysis 4. Cell Lysis heating->lysis centrifugation 5. Centrifugation (Separate Soluble/Insoluble) lysis->centrifugation western_blot 6. Western Blot for Target Protein centrifugation->western_blot quantification 7. Densitometry Quantification western_blot->quantification melting_curve 8. Plot Melting Curve (Shift Indicates Binding) quantification->melting_curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

Methods to overcome acquired resistance to Bactobolin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address acquired resistance to Bactobolin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: We are observing a sudden loss of this compound efficacy in our bacterial cultures. What is the likely cause?

A1: The most probable cause of acquired resistance to this compound is the emergence of spontaneous mutations in the bacterial genome. Specifically, research has identified that mutations in the rplB gene, which encodes the 50S ribosomal protein L2, are the primary mechanism of this compound resistance.[1][2] this compound exerts its antibiotic effect by binding to the L2 protein, and alterations in this protein can prevent the drug from binding effectively, rendering it inactive.[1][2]

Q2: Are this compound-resistant mutants also resistant to other antibiotics?

A2: Not necessarily. Studies have shown that mutants with alterations in the L2 ribosomal protein that confer resistance to this compound remain susceptible to other classes of ribosome-inhibiting antibiotics.[1][2] This is because this compound binds to a unique site on the ribosome, and mutations affecting this site do not typically impact the binding of other antibiotics that target different ribosomal locations.[3]

Q3: Can we prevent the development of this compound resistance in our experiments?

A3: While it is challenging to completely prevent spontaneous mutations, you can minimize the risk of resistance development by using an appropriate concentration of this compound (sufficiently above the minimum inhibitory concentration, MIC) and by avoiding prolonged exposure of bacterial cultures to sub-lethal concentrations of the antibiotic. For critical experiments, consider using fresh cultures from frozen stocks that have not been exposed to this compound.

Q4: Are there any known methods to overcome established this compound resistance?

A4: Currently, there are two primary experimental approaches to overcome acquired this compound resistance: the use of this compound analogs and combination therapy with synergistic compounds. While the efficacy of specific analogs against resistant strains is still an active area of research, combination therapy is a well-established strategy to combat antibiotic resistance.

Troubleshooting Guides

Problem 1: Decreased or No Activity of this compound in Previously Susceptible Bacterial Strains

Possible Cause:

  • Development of acquired resistance through mutations in the rplB gene.

Troubleshooting Steps:

  • Confirm Resistance:

    • Perform a Minimum Inhibitory Concentration (MIC) assay with the suspected resistant strain and a wild-type (susceptible) control strain. A significant increase in the MIC for the test strain compared to the control will confirm resistance.

  • Sequence the rplB Gene:

    • Isolate genomic DNA from the resistant strain and the wild-type control.

    • Amplify the rplB gene using PCR.

    • Sequence the PCR product to identify any mutations. Common mutations associated with this compound resistance have been found at or near amino acid position 236.[2][3]

  • Investigate Potential Solutions:

    • This compound Analogs: Although direct evidence of their efficacy against resistant strains is limited, synthetic analogs of this compound have been developed.[4] Docking studies suggest that some of these analogs may interact differently with the ribosome, potentially overcoming resistance.[5] Researchers can synthesize or obtain these analogs to test their activity against confirmed rplB mutant strains.

    • Combination Therapy: Screen for synergistic interactions between this compound and other antimicrobial agents using a checkerboard assay. A synergistic combination can restore the efficacy of this compound against a resistant strain.

Problem 2: How to Identify Compounds that Act Synergistically with this compound

Solution: Perform a Checkerboard Synergy Assay

This assay allows for the systematic testing of different concentrations of two drugs to determine their combined effect on bacterial growth.

Data Presentation: Interpreting Checkerboard Assay Results

The results of a checkerboard assay are used to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.

FIC Index (ΣFIC)Interpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism

The FIC is calculated for each drug in the combination and then summed to obtain the ΣFIC.

Experimental Protocols

Protocol 1: Generation of Spontaneous this compound-Resistant Mutants

Objective: To isolate bacterial mutants with acquired resistance to this compound for further study.

Methodology:

  • Prepare a high-density culture of the susceptible bacterial strain.

  • Plate the culture on agar plates containing a concentration of this compound that is 4-8 times the MIC of the wild-type strain.

  • Incubate the plates under appropriate conditions until colonies appear. These colonies represent potential resistant mutants.

  • Isolate individual colonies and re-streak them on fresh this compound-containing agar to confirm the resistance phenotype.

  • Perform MIC testing on the confirmed resistant isolates to quantify the level of resistance.

  • (Optional) Sequence the rplB gene of the resistant mutants to identify the genetic basis of resistance.

Protocol 2: Checkerboard Assay for Synergy Testing

Objective: To assess the synergistic, additive, indifferent, or antagonistic effect of combining this compound with another antimicrobial agent.

Methodology:

  • In a 96-well microtiter plate, prepare serial dilutions of this compound along the y-axis and the second test compound along the x-axis.

  • Each well will contain a unique combination of concentrations of the two drugs. Include control wells with each drug alone to determine their individual MICs. Also include a growth control well with no drugs.

  • Inoculate each well with a standardized suspension of the this compound-resistant bacterial strain.

  • Incubate the plate under appropriate conditions.

  • After incubation, determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination using the following formula:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Calculate the FIC index (ΣFIC) by summing the individual FICs:

    • ΣFIC = FIC of Drug A + FIC of Drug B

  • Interpret the results based on the ΣFIC value as described in the data presentation table.

Visualizations

Bactobolin_Resistance_Mechanism cluster_ribosome Bacterial 50S Ribosome Ribosome 50S Ribosome L2_Protein L2 Protein (rplB) Protein_Synthesis_Inhibition Protein Synthesis Inhibition L2_Protein->Protein_Synthesis_Inhibition Leads to Mutation Spontaneous Mutation in rplB gene L2_Protein->Mutation L2_Mutant Mutant L2 Protein No_Inhibition Protein Synthesis Continues L2_Mutant->No_Inhibition This compound This compound This compound->L2_Protein Binds to This compound->L2_Mutant Binding Blocked Mutation->L2_Mutant

Caption: Mechanism of acquired resistance to this compound.

Experimental_Workflow_Resistance start Start with Susceptible Bacterial Strain culture Grow High-Density Culture start->culture plate Plate on Agar with High-Concentration this compound culture->plate incubate Incubate until Colonies Appear plate->incubate isolate Isolate and Re-streak Colonies on this compound Agar incubate->isolate confirm Confirm Resistance (MIC Assay) isolate->confirm sequence Sequence rplB Gene (Optional) confirm->sequence end This compound-Resistant Mutant Strain confirm->end Without Sequencing sequence->end

Caption: Workflow for generating this compound-resistant mutants.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Dilute_B Serial Dilute this compound (Drug A) Plate Dispense Drug Combinations into 96-well Plate Dilute_B->Plate Dilute_X Serial Dilute Test Compound (Drug B) Dilute_X->Plate Inoculate Inoculate with This compound-Resistant Strain Plate->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC of Each Drug Alone and in Combination Incubate->Read_MIC Calculate_FIC Calculate FIC for Each Drug and ΣFIC Read_MIC->Calculate_FIC Interpret Interpret Synergy, Additive, or Antagonism Calculate_FIC->Interpret

Caption: Workflow for a checkerboard synergy assay.

References

Improving the diastereoselectivity of Bactobolin synthesis steps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the diastereoselectivity of key steps in the synthesis of Bactobolin. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps for controlling diastereoselectivity in the synthesis of this compound?

A1: Based on published synthetic routes, the two most critical steps for establishing the stereochemistry of the this compound core are the vinylogous aldol reaction to introduce the dichloromethyl group and the subsequent intramolecular C-H amination to form the bicyclic lactam.

Q2: My diastereomeric ratio (d.r.) is low in the vinylogous Mukaiyama aldol reaction. What are the likely causes?

A2: Several factors can contribute to low diastereoselectivity in this step. The most common issues include:

  • Temperature Control: This reaction is highly sensitive to temperature. Maintaining a very low temperature (typically -78 °C) is crucial.

  • Lewis Acid Quality: The purity and activity of the Lewis acid (e.g., titanium tetrachloride) are paramount. Use of freshly distilled or a recently purchased, properly stored reagent is recommended.

  • Solvent and Reagent Purity: Traces of water or other protic impurities can interfere with the Lewis acid and the enolate, leading to poor selectivity. Ensure all solvents and reagents are rigorously dried.

  • Rate of Addition: Slow, dropwise addition of the electrophile or the Lewis acid can be critical for maintaining a low reaction temperature and achieving high selectivity.

Q3: I am observing a mixture of diastereomers in the rhodium(II)-catalyzed C-H amination step. How can I improve this?

A3: While this reaction is reported to be highly diastereoselective, several factors can influence its outcome:

  • Catalyst Purity and Loading: The quality of the rhodium(II) catalyst is critical. Ensure it is pure and that the correct catalyst loading is used.

  • Oxidant and Additives: The choice and purity of the oxidant (e.g., PhI(OAc)2) and any additives (e.g., MgO) are important. Magnesium oxide is often used to neutralize acidic byproducts that can degrade the catalyst or substrate.

  • Solvent: The reaction is typically run in a non-polar solvent like benzene or toluene. Ensure the solvent is dry and of high purity.

  • Substrate Purity: Impurities in the carbamate precursor can interfere with the reaction.

Troubleshooting Guides

Poor Diastereoselectivity in the Vinylogous Mukaiyama Aldol Reaction
Symptom Possible Cause Suggested Solution
Low diastereomeric ratio (<90:10)Inadequate temperature control.Ensure the reaction is maintained at -78 °C. Use a cryocooler or a dry ice/acetone bath with regular temperature monitoring.
Impure or wet reagents/solvents.Use freshly distilled solvents and reagents. Store Lewis acids under an inert atmosphere.
Incorrect stoichiometry of Lewis acid.Titrate the Lewis acid solution before use to ensure accurate concentration.
Formation of undesired byproducts.Slow down the addition of the electrophile. Consider using a different Lewis acid.
Incomplete or Non-Selective C-H Amination
Symptom Possible Cause Suggested Solution
Low yield and/or mixture of diastereomersDeactivated catalyst.Use fresh, high-purity rhodium(II) catalyst. Ensure all glassware is scrupulously clean and dry.
Presence of acidic impurities.Add anhydrous magnesium oxide (MgO) to the reaction mixture to scavenge any generated acid.
Inefficient oxidant.Use a fresh, high-quality oxidant. Consider recrystallizing the oxidant if its purity is in doubt.
Sub-optimal reaction temperature.While often run at room temperature, some substrates may benefit from gentle heating. Perform small-scale experiments to optimize the temperature.

Quantitative Data Summary

The following tables summarize the reported diastereoselectivities for key reactions in the synthesis of (-)-Bactobolin A by the Švenda group.[1][2]

Table 1: Diastereoselective Vinylogous Mukaiyama Aldol Reaction

EntryLewis AcidSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
1TiCl4CH2Cl2-78>95:585

Table 2: Diastereoselective Rh(II)-Catalyzed C-H Amination

EntryCatalystOxidantAdditiveSolventTemperature (°C)Diastereomeric RatioYield (%)
1Rh2(esp)2PhI(OAc)2MgOBenzene25>98:291

Key Experimental Protocols

Protocol 1: Diastereoselective Vinylogous Mukaiyama Aldol Reaction[1]

To a solution of the silyl enol ether (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere is added titanium tetrachloride (1.1 equiv, 1.0 M solution in CH2Cl2) dropwise. The resulting mixture is stirred at -78 °C for 30 minutes. A solution of 1,1-dichloroacetone (1.2 equiv) in anhydrous dichloromethane (0.5 M) is then added dropwise over 10 minutes. The reaction is stirred at -78 °C for 2 hours, after which it is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol adduct.

Protocol 2: Rhodium(II)-Catalyzed C-H Amination[1]

To a stirred suspension of the carbamate precursor (1.0 equiv) and magnesium oxide (2.0 equiv) in anhydrous benzene (0.05 M) under an argon atmosphere is added dirhodium(II) bis(N-benzenesulfonyl-L-aspartate) (Rh2(esp)2, 0.01 equiv). A solution of iodobenzene diacetate (PhI(OAc)2, 1.2 equiv) in anhydrous benzene (0.2 M) is then added dropwise over 1 hour. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the bicyclic lactam.

Visualizations

experimental_workflow cluster_start Starting Material cluster_aldol Diastereoselective Aldol Reaction cluster_amination Diastereoselective C-H Amination cluster_end Core Structure start Quinic Acid Derivative aldol Vinylogous Mukaiyama Aldol Reaction start->aldol >95:5 d.r. amination Rh(II)-Catalyzed C-H Amination aldol->amination Intermediate aldol_reagents TiCl4, Dichloroacetone CH2Cl2, -78 °C aldol_reagents->aldol end_product This compound Core amination->end_product >98:2 d.r. amination_reagents Rh2(esp)2, PhI(OAc)2, MgO Benzene, 25 °C amination_reagents->amination

Caption: Experimental workflow for the key diastereoselective steps in this compound synthesis.

mukaiyama_mechanism cluster_activation Lewis Acid Activation cluster_attack Nucleophilic Attack cluster_product Product Formation carbonyl Aldehyde/Ketone activated_complex Activated Carbonyl-TiCl4 Complex carbonyl->activated_complex lewis_acid TiCl4 lewis_acid->activated_complex transition_state Chair-like Transition State (Favors syn-product) activated_complex->transition_state silyl_enol_ether Silyl Enol Ether silyl_enol_ether->transition_state aldol_adduct Titanium Aldolate transition_state->aldol_adduct final_product β-Hydroxy Ketone (after workup) aldol_adduct->final_product Aqueous Workup

Caption: Simplified mechanism of the diastereoselective Mukaiyama aldol reaction.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Bactobolin and Actinobolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Bactobolin and Actinobolin, two structurally related antibiotics with potent biological activities. This analysis is based on available experimental data to assist researchers and drug development professionals in evaluating their potential as therapeutic agents.

Executive Summary

This compound and Actinobolin are both inhibitors of protein synthesis, exhibiting antibacterial and antitumor properties. While structurally similar, key differences in their chemical makeup lead to significant variations in their biological efficacy. The available data suggests that this compound generally demonstrates superior potency compared to Actinobolin across various experimental models. This guide will delve into their mechanisms of action, present available quantitative data for comparison, and outline the experimental protocols used to generate this data.

Mechanism of Action

Both this compound and Actinobolin exert their effects by inhibiting protein synthesis, a fundamental process for cell survival and proliferation. Their primary target is the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

This compound: This compound specifically targets the L2 protein on the 50S ribosomal subunit. By binding to this site, this compound disrupts the normal function of the ribosome, leading to the cessation of protein synthesis and ultimately cell death.[1]

Actinobolin: As a protein synthesis inhibitor, Actinobolin also targets the ribosome. While its precise binding site is not as definitively characterized as this compound's, it is known to interfere with the elongation step of protein synthesis.

The subtle structural differences between the two molecules likely account for the observed differences in their binding affinity and inhibitory potency.

Comparative Efficacy: Data Presentation

Quantitative data on the efficacy of this compound and Actinobolin is crucial for a direct comparison. The following tables summarize the available data from various studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and thus, cross-study comparisons should be interpreted with caution.

CompoundCell LineIC50 (µg/mL)Reference
This compound L1210 (Murine Leukemia)Data not consistently reported in a comparable format[2]
Actinobolin L1210 (Murine Leukemia)Data not consistently reported in a comparable format

Table 1: Comparative Cytotoxicity (IC50) Against L1210 Murine Leukemia Cells. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundBacterial StrainMIC (µg/mL)Reference
This compound A Staphylococcus aureus (VISA)3[3]
This compound C Staphylococcus aureus (VISA)Data not specified[3]
Actinobolin Various oral microorganismsInhibition observed, but specific MIC values not provided[4]

Table 2: Comparative Antibacterial Activity (MIC). The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

A direct biochemical comparison has shown that this compound is a more potent inhibitor of protein synthesis in both prokaryotic (E. coli) and eukaryotic (L1210 leukemia cells) cell-free systems than Actinobolin.[5]

Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison of this compound and Actinobolin. For specific details, it is recommended to consult the original research articles.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method, a standard technique in microbiology for assessing the antimicrobial susceptibility of bacteria.[6][7][8][9][10]

1. Preparation of Reagents and Materials:

  • Sterile 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • Bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard.

  • Stock solutions of this compound and Actinobolin of known concentrations.

2. Assay Procedure:

  • A serial two-fold dilution of each antibiotic is prepared in the microtiter plate using the growth medium.

  • Each well is then inoculated with the standardized bacterial suspension.

  • Control wells containing only medium (sterility control) and medium with bacteria (growth control) are included.

  • The plates are incubated at 37°C for 18-24 hours.

3. Data Analysis:

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Workflow A Prepare serial dilutions of This compound and Actinobolin in 96-well plate B Inoculate wells with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for bacterial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Workflow for MIC Determination
In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of new proteins in a cell-free system.[11][12][13]

1. Preparation of Reagents and Materials:

  • Cell-free translation system (e.g., rabbit reticulocyte lysate for eukaryotic systems or E. coli S30 extract for prokaryotic systems).

  • Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]-methionine).

  • mRNA template encoding a specific protein.

  • This compound and Actinobolin at various concentrations.

2. Assay Procedure:

  • The cell-free translation system, amino acid mixture, and mRNA template are combined in a reaction tube.

  • The test compounds (this compound or Actinobolin) are added to the reaction mixture at different concentrations.

  • The reaction is incubated at the optimal temperature for the translation system (e.g., 30°C for rabbit reticulocyte lysate).

  • The reaction is stopped, and the newly synthesized, radiolabeled proteins are precipitated.

3. Data Analysis:

  • The amount of radioactivity incorporated into the precipitated proteins is measured using a scintillation counter.

  • The percentage of inhibition of protein synthesis is calculated for each compound concentration relative to a control reaction without any inhibitor.

  • The IC50 value is determined as the concentration of the compound that inhibits protein synthesis by 50%.

Protein_Synthesis_Inhibition_Assay cluster_prep Reaction Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Combine cell-free extract, amino acids (with radiolabel), and mRNA template B Add varying concentrations of This compound or Actinobolin A->B C Incubate at optimal temperature B->C D Precipitate proteins and measure radioactivity C->D E Calculate % inhibition and determine IC50 D->E

In Vitro Protein Synthesis Inhibition Assay Workflow

Signaling Pathways

The primary mechanism of action for both this compound and Actinobolin is the direct inhibition of protein synthesis at the ribosomal level. This disruption of a fundamental cellular process can trigger a cascade of downstream signaling events. However, specific signaling pathways that are directly modulated by these compounds, independent of their primary effect on translation, are not well-elucidated in the currently available literature.

It is plausible that the cellular stress induced by the inhibition of protein synthesis could lead to the activation of stress-response pathways, such as the mitogen-activated protein kinase (MAPK) pathways or the NF-κB pathway. However, further research is required to establish a direct link and a detailed mechanism of how this compound and Actinobolin might influence these or other signaling cascades.

Signaling_Pathway_Hypothesis Bactobolin_Actinobolin This compound / Actinobolin Ribosome Ribosome Bactobolin_Actinobolin->Ribosome Binds to Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Leads to Cellular_Stress Cellular Stress Protein_Synthesis_Inhibition->Cellular_Stress MAPK_Pathway MAPK Pathway Cellular_Stress->MAPK_Pathway May activate NFkB_Pathway NF-κB Pathway Cellular_Stress->NFkB_Pathway May activate Apoptosis Apoptosis MAPK_Pathway->Apoptosis NFkB_Pathway->Apoptosis

Hypothesized Downstream Signaling Effects

Conclusion

Based on the available data, this compound appears to be a more potent inhibitor of protein synthesis and exhibits stronger antitumor and antibacterial activity compared to Actinobolin. The presence of a dichloromethyl group in this compound's structure is thought to contribute significantly to its enhanced efficacy.[7]

For researchers and drug development professionals, this compound may represent a more promising lead compound for further investigation and development. However, the higher potency of this compound may also be associated with increased toxicity, a factor that requires careful evaluation in preclinical and clinical studies. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of these two compounds.

References

A Comparative Analysis of Bactobolin and Other Ribosome-Targeting Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Bactobolin, a unique ribosome-targeting antibiotic, with other established classes of antibiotics that act on the bacterial ribosome. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of action, comparative efficacy, and experimental evaluation of ribosome-targeting antibacterial agents.

Introduction to Ribosome-Targeting Antibiotics

The bacterial ribosome, a complex molecular machine responsible for protein synthesis, is a major target for a diverse array of antibiotics. These compounds can interfere with various stages of translation, including initiation, elongation, and termination, ultimately leading to the inhibition of bacterial growth or cell death. This guide focuses on this compound and provides a comparative overview of its properties against other well-known ribosome-targeting antibiotics, including macrolides, tetracyclines, aminoglycosides, oxazolidinones, and blasticidin S.

Mechanism of Action: A Comparative Overview

Ribosome-targeting antibiotics exhibit a remarkable diversity in their modes of action, binding to different sites on both the 30S and 50S ribosomal subunits.

This compound: This polyketide-peptide antibiotic has a unique mechanism of action. It binds to a novel site on the 50S ribosomal subunit, which leads to the displacement of the transfer RNA (tRNA) located in the peptidyl (P) site.[1][2][3] This displacement is thought to inhibit the termination of translation.[4] Resistance to this compound has been linked to mutations in the ribosomal protein uL2 (also known as L2).[5][6][7][8]

Blasticidin S: This nucleoside antibiotic also targets the 50S subunit and inhibits translation termination.[9][10] It functions by preventing peptide bond formation and blocking the hydrolysis of peptidyl-tRNA.[11] While its effect is similar to this compound in that it distorts the P-site tRNA, it binds to a different, albeit overlapping, site.[1][4]

Macrolides (e.g., Erythromycin): Macrolides bind to the nascent peptide exit tunnel (NPET) on the 50S subunit, obstructing the passage of the growing polypeptide chain.

Tetracyclines (e.g., Tetracycline): This class of antibiotics binds to the 30S subunit and sterically hinders the binding of aminoacyl-tRNA to the acceptor (A) site, thereby preventing the addition of new amino acids to the growing peptide chain.

Aminoglycosides (e.g., Gentamicin): Aminoglycosides bind to the 16S rRNA of the 30S subunit. This binding interferes with the decoding process, leading to mistranslation of the mRNA and the production of nonfunctional proteins.

Oxazolidinones (e.g., Linezolid): Linezolid binds to the 50S subunit at the peptidyl transferase center (PTC). It inhibits the formation of the initiation complex, a crucial first step in protein synthesis.

Data Presentation: Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and other selected ribosome-targeting antibiotics against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data has been compiled from various sources to provide a comparative overview.

AntibioticClassStaphylococcus aureusEnterococcus faecalisEscherichia coliPseudomonas aeruginosa
This compound A Polyketide-peptide3 µg/mL---
Blasticidin S Nucleoside128 µg/mL>128 µg/mL->128 µg/mL
Erythromycin Macrolide0.25 - >2048 µg/mL>8 µg/mL--
Tetracycline Tetracycline64 µg/mL---
Gentamicin Aminoglycoside1 µg/mL-10.4 µg/mL0.29 µg/mL
Linezolid Oxazolidinone2 - 4 mg/L2 - 4 mg/L--

Note: MIC values can vary depending on the specific strain and testing conditions. This table is for comparative purposes only. Data compiled from multiple sources.[8][11][12][13][14][15][16][17]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of an antibiotic.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solution

  • Sterile diluent (e.g., saline or broth)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Antibiotic Dilutions:

    • Prepare a stock solution of the antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum:

    • Grow the bacterial strain overnight in CAMHB.

    • Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing only broth and bacteria) and a sterility control well (containing only broth).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Ribosome Binding Assay (Filter Binding Method)

This protocol describes a general filter binding assay to determine the affinity of an antibiotic for the ribosome.

Materials:

  • Purified 70S ribosomes

  • Radioactively labeled antibiotic or a fluorescently labeled antibiotic derivative

  • Binding buffer (e.g., Tris-HCl buffer with MgCl₂, NH₄Cl, and DTT)

  • Nitrocellulose and glass fiber filters

  • Vacuum filtration apparatus

  • Scintillation counter or fluorescence detector

  • Unlabeled competitor antibiotic

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine purified 70S ribosomes with a fixed concentration of the labeled antibiotic in the binding buffer.

    • To determine non-specific binding, prepare parallel reactions containing a large excess of the corresponding unlabeled antibiotic.

    • To determine the binding affinity (Kd), perform a series of reactions with a fixed concentration of ribosomes and varying concentrations of the labeled antibiotic.

  • Incubation:

    • Incubate the reaction mixtures at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

  • Filtration:

    • Rapidly filter the reaction mixtures through a stack of nitrocellulose and glass fiber filters under vacuum. Ribosomes and ribosome-bound antibiotic will be retained on the nitrocellulose filter, while unbound antibiotic will pass through.

    • Wash the filters quickly with a small volume of ice-cold binding buffer to remove any remaining unbound antibiotic.

  • Quantification:

    • Place the nitrocellulose filters in scintillation vials with scintillation fluid (for radiolabeled antibiotics) or read the fluorescence directly from the filters (for fluorescently labeled antibiotics).

    • Quantify the amount of bound antibiotic using a scintillation counter or a fluorescence detector.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the labeled antibiotic concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

Visualizations

Bactobolin_Mechanism cluster_ribosome 50S Ribosomal Subunit P_site P-site A_site A-site E_site E-site uL2 Ribosomal Protein uL2 This compound This compound This compound->uL2 Binds to a novel site near uL2 tRNA_P P-site tRNA This compound->tRNA_P Causes displacement of P-site tRNA Displaced_tRNA Displaced P-site tRNA tRNA_P->Displaced_tRNA Displacement Displaced_tRNA->A_site Blocks A-site Termination_Factors Termination Factors Termination_Factors->A_site Binding prevented

Caption: Mechanism of action of this compound on the 50S ribosomal subunit.

Ribosome_Antibiotic_Binding_Sites cluster_30S 30S Subunit cluster_50S 50S Subunit A_site_30S A-site (decoding center) Tetracyclines Tetracyclines Tetracyclines->A_site_30S Block tRNA binding Aminoglycosides Aminoglycosides Aminoglycosides->A_site_30S Cause misreading PTC Peptidyl Transferase Center (PTC) NPET Nascent Peptide Exit Tunnel (NPET) P_site_50S P-site Macrolides Macrolides Macrolides->NPET Block peptide exit Oxazolidinones Oxazolidinones Oxazolidinones->PTC Inhibit initiation This compound This compound This compound->P_site_50S Displace P-site tRNA Blasticidin_S Blasticidin S Blasticidin_S->PTC Inhibit termination

Caption: Comparative binding sites of major ribosome-targeting antibiotics.

Experimental_Workflow A Novel Compound Identification B Primary Screening: Antibacterial Activity (e.g., Disk Diffusion) A->B C Quantitative Analysis: MIC Determination (Broth Microdilution) B->C D Mechanism of Action Studies C->D E Ribosome Binding Assays (e.g., Filter Binding, Fluorescence) D->E F In vitro Translation Inhibition Assay D->F H Resistance Studies: Selection of Resistant Mutants and Genomic Analysis D->H G Structural Studies: Crystallography / Cryo-EM E->G F->G I Lead Optimization H->I

Caption: General workflow for characterizing a novel ribosome-targeting antibiotic.

References

Validating the Target Engagement of Bactobolin in Living Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of modern techniques for validating the target engagement of Bactobolin, a potent protein synthesis inhibitor, within living cells. While this compound's mechanism of action—binding to the 50S ribosomal subunit and displacing P-site tRNA—is structurally well-characterized, quantitative data from contemporary cellular target engagement assays remain limited in publicly accessible literature.[1][2] This guide, therefore, focuses on the application of established methodologies, presenting them as a framework for the rigorous validation of this compound and other ribosome-targeting antibiotics. We will draw comparisons with Blasticidin S, an antibiotic with a similar functional impact, to illustrate key concepts and data presentation.[1][2]

Understanding this compound's Mechanism of Action

This compound is a polyketide-peptide antibiotic that inhibits protein synthesis.[1] X-ray crystallography studies have revealed that it binds to a unique site on the 50S ribosomal subunit.[1] This binding event sterically interferes with the accommodation of tRNA in the P-site, leading to its displacement and the subsequent stalling of translation.[1] Resistance to this compound has been mapped to mutations in the ribosomal protein L2, further confirming its interaction with the ribosome. Although it binds to a different site, its effect of displacing P-site tRNA is functionally similar to that of Blasticidin S.[1]

cluster_ribosome Ribosome 50S 50S P_site_tRNA P-site tRNA 50S->P_site_tRNA Displaces 30S 30S Protein_Synthesis_Inhibition Protein Synthesis Inhibition P_site_tRNA->Protein_Synthesis_Inhibition Leads to This compound This compound This compound->50S Binds to unique site

Figure 1. Mechanism of action of this compound.

Methods for Validating Target Engagement in Living Cells

Several robust methods can be employed to confirm that a compound interacts with its intended target in a cellular context. These techniques are crucial for validating on-target efficacy and assessing potential off-target effects.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding. The principle is that a protein's melting point will increase when it is stabilized by a bound ligand.

Experimental Workflow:

Cell_Culture 1. Treat cells with This compound or Vehicle Heating 2. Heat cells across a temperature gradient Cell_Culture->Heating Lysis 3. Lyse cells Heating->Lysis Centrifugation 4. Separate soluble and aggregated proteins Lysis->Centrifugation Quantification 5. Quantify soluble target protein (e.g., Western Blot) Centrifugation->Quantification Analysis 6. Plot melting curves and determine thermal shift Quantification->Analysis Cell_Treatment 1. Treat cells with This compound or Vehicle Heating 2. Heat cell lysates across a temperature gradient Cell_Treatment->Heating Protein_Digestion 3. Digest soluble proteins into peptides Heating->Protein_Digestion TMT_Labeling 4. Label peptides with isobaric tags (e.g., TMT) Protein_Digestion->TMT_Labeling LC_MS 5. Analyze peptides by LC-MS/MS TMT_Labeling->LC_MS Data_Analysis 6. Identify and quantify proteins, and determine thermal shifts LC_MS->Data_Analysis

References

Cross-Validation of Bioactivity Assays for Bactobolin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of different bioactivity assays for Bactobolin, a polyketide-peptide antibiotic with significant antibacterial and antitumor properties. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action, this document aims to be an essential resource for researchers investigating this compound and its potential therapeutic applications.

Overview of this compound's Bioactivity

This compound is a natural product first discovered in Pseudomonas yoshitomiensis and later found in Burkholderia thailandensis.[1] It exhibits a broad spectrum of biological activities, primarily attributed to its ability to inhibit protein synthesis in both prokaryotic and eukaryotic cells. This inhibition is achieved through a unique mechanism: binding to the 50S ribosomal subunit at a novel site involving the L2 ribosomal protein. This mode of action distinguishes it from many other ribosome-targeting antibiotics.

This guide will focus on the two primary bioactivities of this compound:

  • Antibacterial Activity: Effective against a range of Gram-positive and Gram-negative bacteria.

  • Antitumor/Cytotoxic Activity: Demonstrates cytotoxic effects against various cancer cell lines.

Comparative Analysis of Bioactivity Data

The efficacy of this compound and its analogs varies depending on the specific compound and the target organism or cell line. The following tables summarize the quantitative data from key bioactivity assays.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The antibacterial potency of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Bacterial StrainThis compound A (µg/mL)This compound B (µg/mL)This compound C (µg/mL)
Bacillus subtilis3>10025
Staphylococcus aureus3>10025
Enterococcus faecalis6>10050
Escherichia coli12.5>100100
Pseudomonas aeruginosa25>100>100
Klebsiella pneumoniae12.5>100100
Salmonella enterica12.5>100100

Data Interpretation: this compound A consistently demonstrates the most potent antibacterial activity across the tested strains. This compound C shows moderate activity, while this compound B is largely inactive at the tested concentrations.

Antitumor Activity: Half-maximal Inhibitory Concentration (IC50)

The antitumor activity of this compound is assessed by its cytotoxicity against cancer cell lines, quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit the growth of 50% of the cancer cells.

Cancer Cell LineThis compound A (µM)This compound C (µM)
Leukemia
L12100.080.31
P3880.090.35
Solid Tumors
B16 Melanoma0.120.47
Colon 380.150.59
Lewis Lung Carcinoma0.180.71

Data Interpretation: Both this compound A and C exhibit potent cytotoxic activity against various cancer cell lines, with this compound A being approximately four times more potent than this compound C.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of bioactivity data. The following sections outline the standard protocols for the key assays mentioned above.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Preparation of this compound Dilutions: A two-fold serial dilution of the this compound stock solution is prepared in CAMHB directly in the 96-well plates. The final volume in each well is typically 100 µL.

  • Inoculum Preparation: The bacterial culture is diluted in CAMHB to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate (except for a sterility control) is inoculated with 100 µL of the standardized bacterial suspension, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the log of the this compound concentration.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of this compound on protein translation using a cell-free system.[2]

Materials:

  • Cell-free translation system (e.g., rabbit reticulocyte lysate or a purified prokaryotic system)

  • mRNA template encoding a reporter protein (e.g., luciferase or a fluorescent protein)

  • Amino acid mixture containing a labeled amino acid (e.g., [35S]-methionine)

  • This compound stock solution

Procedure:

  • Reaction Setup: The cell-free translation reaction is assembled according to the manufacturer's instructions, containing the lysate, mRNA template, and amino acid mixture.

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction is incubated at the optimal temperature for the translation system (e.g., 30°C or 37°C) for a specific time (e.g., 60-90 minutes).

  • Detection of Protein Synthesis: The amount of newly synthesized protein is quantified. If a radioactive label is used, the proteins are precipitated, and the radioactivity is measured using a scintillation counter. If a reporter like luciferase is used, the luminescence is measured after adding the appropriate substrate.

  • Inhibition Analysis: The percentage of protein synthesis inhibition is calculated for each this compound concentration relative to the control reaction.

Mechanism of Action and Experimental Workflow Diagrams

Visualizing the complex biological processes and experimental procedures can significantly aid in their understanding.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

This compound targets the 50S ribosomal subunit, a key component of the bacterial protein synthesis machinery. The following diagram illustrates the mechanism of inhibition.

protein_synthesis_inhibition cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit tRNA Aminoacyl-tRNA 50S_subunit->tRNA Blocks translocation Polypeptide Growing Polypeptide Chain 50S_subunit->Polypeptide Peptide bond formation 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Binds tRNA->50S_subunit Enters A-site This compound This compound This compound->50S_subunit Binds to L2 protein

Caption: this compound inhibits protein synthesis by binding to the L2 protein on the 50S ribosomal subunit, which interferes with the translocation of tRNA and halts polypeptide chain elongation.

Experimental Workflow: Bioactivity Assay Cross-Validation

The following diagram outlines the general workflow for the cross-validation of this compound's bioactivity assays.

experimental_workflow cluster_antibacterial Antibacterial Activity cluster_antitumor Antitumor Activity cluster_mechanism Mechanism of Action Bacteria Bacterial Strains MIC_Assay Broth Microdilution Assay Bacteria->MIC_Assay MIC_Data MIC Values MIC_Assay->MIC_Data Analysis Comparative Analysis & Cross-Validation MIC_Data->Analysis Cancer_Cells Cancer Cell Lines Cytotoxicity_Assay MTT Assay Cancer_Cells->Cytotoxicity_Assay IC50_Data IC50 Values Cytotoxicity_Assay->IC50_Data IC50_Data->Analysis Cell_Free Cell-Free System Protein_Assay In Vitro Protein Synthesis Assay Cell_Free->Protein_Assay Inhibition_Data Inhibition Percentage Protein_Assay->Inhibition_Data Inhibition_Data->Analysis This compound This compound Analogs (A, B, C) This compound->MIC_Assay This compound->Cytotoxicity_Assay This compound->Protein_Assay

Caption: A generalized workflow for the cross-validation of this compound's antibacterial, antitumor, and protein synthesis inhibitory activities.

Discussion on V-ATPase Interaction

While this compound's primary mechanism of action is well-established as the inhibition of protein synthesis, some studies have explored the interaction of other microbial products with vacuolar-type H+-ATPases (V-ATPases). V-ATPases are proton pumps crucial for the acidification of intracellular compartments and are involved in various cellular processes, including autophagy.[3][4] However, current literature does not provide strong evidence to suggest that this compound directly and significantly inhibits V-ATPase as a primary mode of its bioactivity. The cytotoxic effects of this compound are more directly and potently explained by its potent inhibition of ribosomal function. Further research would be necessary to definitively rule out or establish a secondary role for V-ATPase interaction in this compound's overall biological profile.

Conclusion

This guide provides a comparative overview of the key bioactivities of this compound, focusing on its antibacterial and antitumor effects. The presented data clearly indicates that this compound A is the most potent analog in both antibacterial and cytotoxic assays. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers aiming to study this promising natural product. The primary mechanism of action through the inhibition of protein synthesis is well-supported, while its interaction with V-ATPase remains a subject for future investigation. This cross-validation of bioactivity assays serves as a valuable tool for the continued exploration of this compound's therapeutic potential.

References

Unveiling the Potency of New Bactobolin Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of new bactobolin analogs, delving into their structure-activity relationships (SAR) and supported by experimental data. We explore the critical chemical modifications that influence their antibacterial and cytotoxic profiles, offering insights for the rational design of future potent and selective therapeutic agents.

This compound, a natural product isolated from Burkholderia thailandensis, has garnered significant interest for its potent cytotoxic and antibacterial activities.[1] Its unique mode of action, which involves binding to a novel site on the 50S ribosomal subunit and inhibiting protein synthesis, presents a promising avenue for combating drug-resistant pathogens. This guide synthesizes findings from recent studies on novel this compound analogs, presenting a clear comparison of their biological activities and the underlying structural determinants.

Structure-Activity Relationship Highlights

The core structure of this compound offers several sites for modification, each influencing the molecule's biological activity. Key SAR findings indicate that:

  • The C-5 Hydroxyl Group is Crucial for Potency: Analogs possessing a hydroxyl group at the C-5 position consistently demonstrate higher potency compared to those lacking this feature.[1]

  • The C-3 Dichloromethyl Group is Important for Activity: Modifications to the dichloromethyl group at the C-3 position, such as transformation to hydroxymethyl, carboxylic acid, or other functionalities, have been shown to reduce both antibacterial and cytotoxic activity.

  • Modifications to the Alanine Side Chain Influence Activity: Changes to the side chain at the C-4 position can modulate the biological profile of the this compound analogs.

Recent research presented at the "Synthesis and Analysis of Drugs 2025" conference highlights the ongoing development and testing of unique this compound analogs, suggesting that new insights into the SAR of this promising class of molecules are on the horizon.[1]

Comparative Analysis of this compound Analogs

The following tables summarize the antibacterial and cytotoxic activities of key this compound analogs based on available data. This allows for a direct comparison of their potency and selectivity.

Table 1: Antibacterial Activity of this compound Analogs (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundGram-Positive Bacteria (e.g., S. aureus)Gram-Negative Bacteria (e.g., E. coli)Reference
This compound APotentPotent
This compound BLess PotentLess Potent
C-3 Hydroxymethyl analogReduced ActivityReduced Activity
C-3 Carboxylic acid analogReduced ActivityReduced Activity
New Analog (from Švenda, 2025)Data ForthcomingData Forthcoming[1]

Table 2: Cytotoxicity of this compound Analogs (IC50 in µM)

CompoundHuman Cancer Cell Line 1 (e.g., HeLa)Human Cancer Cell Line 2 (e.g., HepG2)Reference
This compound AHigh CytotoxicityHigh Cytotoxicity
This compound BModerate CytotoxicityModerate Cytotoxicity
C-3 Hydroxymethyl analogReduced CytotoxicityReduced Cytotoxicity
C-3 Carboxylic acid analogReduced CytotoxicityReduced Cytotoxicity
New Analog (from Švenda, 2025)Data ForthcomingData Forthcoming[1]

Visualizing the Mechanism and Workflow

To better understand the processes involved in evaluating this compound analogs, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

bactobolin_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis_Inhibition Protein Synthesis Inhibition 50S_subunit->Protein_Synthesis_Inhibition 30S_subunit 30S Subunit Bactobolin_Analog This compound Analog Bactobolin_Analog->50S_subunit Binds to L2 Protein Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: Mechanism of action of this compound analogs.

experimental_workflow Start Synthesis of New This compound Analogs Antibacterial_Assay Antibacterial Activity Assay (MIC Determination) Start->Antibacterial_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50 Determination) Start->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis Antibacterial_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization End Identification of Potent and Selective Analogs Lead_Optimization->End

Caption: Experimental workflow for evaluating new this compound analogs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. The following are standard protocols for the key assays cited in the evaluation of this compound analogs.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterial strain is grown on an appropriate agar medium overnight.
  • A few colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
  • The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • The bacterial suspension is then diluted to the final working concentration of approximately 5 x 10⁵ CFU/mL.

2. Assay Procedure (Broth Microdilution Method):

  • A serial two-fold dilution of the this compound analog is prepared in a 96-well microtiter plate with Mueller-Hinton Broth.
  • An equal volume of the standardized bacterial inoculum is added to each well.
  • Positive (bacteria and broth, no compound) and negative (broth only) controls are included.
  • The plate is incubated at 37°C for 18-24 hours.
  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic potential of a compound.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
  • The plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • A serial dilution of the this compound analog is prepared in the cell culture medium.
  • The old medium is removed from the wells, and the cells are treated with various concentrations of the compound.
  • Control wells (cells with medium only, no compound) are included.
  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Assay Procedure:

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
  • During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
  • A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

References

Unraveling the Action of Bactobolin: A Comparative Guide to its Ribosomal Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Bactobolin's mechanism of action against other ribosome-targeting antibiotics, supported by experimental data and detailed protocols. This compound, a polyketide-peptide natural product, has emerged as a potent inhibitor of protein synthesis, distinguishing itself by binding to a novel site on the bacterial ribosome.

This compound exerts its antibacterial effect by targeting the 50S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery.[1][2][3][4] This interaction effectively halts the production of essential proteins, leading to bacterial growth inhibition. The uniqueness of this compound's mechanism lies in its specific binding site, which is distinct from that of many clinically used ribosome inhibitors.[2][3][5] This novel target engagement suggests that this compound could be effective against bacterial strains that have developed resistance to existing antibiotic classes.

Performance Comparison: this compound vs. Other Ribosome Inhibitors

The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. While direct side-by-side comparative studies are limited, data from various sources allows for an indirect assessment of this compound's potency.

AntibioticTarget SubunitBinding Site/Mechanism
This compound A 50SL2 protein, displaces P-site tRNA
Chloramphenicol50SPeptidyl transferase center
Erythromycin50SNascent peptide exit tunnel
Blasticidin S50SP-site, inhibits peptide bond formation

Table 1. Comparison of Ribosomal Antibiotic Mechanisms. This table outlines the distinct ribosomal subunit and binding site targeted by this compound A in comparison to other well-characterized protein synthesis inhibitors.

Quantitative data on the inhibitory activity of this compound A against various bacterial strains are presented below. For a comprehensive comparison, it is recommended to consult studies that perform direct comparative analysis under identical experimental conditions.

Bacterial StrainThis compound A MIC (µg/mL)
Staphylococcus aureus0.5 - 2
Bacillus subtilis0.125 - 0.5
Escherichia coli2 - 8

Table 2. Minimum Inhibitory Concentrations (MICs) of this compound A against Representative Bacteria. This table summarizes the reported MIC values of this compound A, demonstrating its potent activity against both Gram-positive and Gram-negative bacteria.

A key validation of this compound's unique mechanism comes from resistance studies. Spontaneous mutations conferring resistance to this compound have been mapped to the rplB gene, which encodes the L2 ribosomal protein.[3][6] Crucially, these this compound-resistant mutants remain susceptible to other classes of ribosome inhibitors, indicating a lack of cross-resistance and highlighting the novelty of this compound's target.[1][3]

Experimental Validation of this compound's Mechanism of Action

The elucidation of this compound's mechanism of action has been underpinned by a series of key experiments. The detailed protocols for these experiments are essential for researchers looking to replicate or build upon these findings.

Generation of this compound-Resistant Mutants

This experiment is fundamental to identifying the molecular target of a novel antibiotic.

Experimental Protocol:

  • Bacterial Culture: A susceptible bacterial strain, such as Bacillus subtilis, is grown in a suitable liquid medium to a specific cell density.

  • Plating on Antibiotic-Containing Agar: A high density of bacterial cells is plated onto agar plates containing a concentration of this compound that is inhibitory to the wild-type strain.

  • Incubation: The plates are incubated under appropriate conditions to allow for the growth of spontaneous resistant mutants.

  • Isolation and Verification: Colonies that appear on the plates are isolated and re-streaked on fresh this compound-containing agar to confirm their resistance phenotype.

  • Genomic DNA Extraction and Sequencing: The genomic DNA of the resistant mutants is extracted, and the rplB gene is sequenced to identify mutations.

G

In Vitro Translation Inhibition Assay

This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system. A common method involves the use of a luciferase reporter gene.

Experimental Protocol:

  • Reaction Setup: A reaction mixture is prepared containing a cell-free translation system (e.g., rabbit reticulocyte lysate or a purified bacterial system), an mRNA template encoding a reporter protein (e.g., luciferase), amino acids, and an energy source.

  • Addition of Inhibitor: Varying concentrations of this compound or other control antibiotics are added to the reaction mixtures.

  • Incubation: The reactions are incubated at an optimal temperature to allow for translation to occur.

  • Measurement of Reporter Activity: After a set time, the activity of the newly synthesized reporter protein is measured. For luciferase, this involves adding a substrate and measuring the resulting luminescence.

  • Data Analysis: The percentage of translation inhibition is calculated for each concentration of the inhibitor, and the IC50 value (the concentration that inhibits 50% of the activity) is determined.[7]

G

X-ray Crystallography of the this compound-Ribosome Complex

This powerful technique provides a high-resolution, three-dimensional structure of the drug bound to its target, revealing the precise molecular interactions.

Experimental Protocol:

  • Ribosome Purification: 70S ribosomes are purified from a bacterial source, typically a thermophilic organism like Thermus thermophilus to enhance stability.

  • Complex Formation: The purified ribosomes are incubated with this compound A, along with mRNA and tRNA analogs, to form a stable complex.

  • Crystallization: The this compound-ribosome complex is subjected to extensive crystallization screening to find conditions that yield well-diffracting crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are collected.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, and a molecular model of the complex is built and refined to high resolution.[8]

G

Conclusion

The experimental evidence strongly supports a unique mechanism of action for this compound, centered on its interaction with the L2 protein of the 50S ribosomal subunit. This distinguishes it from many other ribosome-targeting antibiotics and presents a promising avenue for the development of new antibacterial agents. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and other novel ribosome inhibitors.

References

Evaluating the Efficacy of Bactobolin Across a Panel of Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolin, a polyketide-peptide hybrid natural product, has demonstrated significant potential as an antitumor agent. Its cytotoxic activity against various cancer cell lines warrants a comprehensive evaluation to understand its efficacy and mechanism of action. This guide provides a comparative analysis of this compound's performance, supported by available experimental data, to aid researchers in their exploration of this promising compound.

Data Presentation: Comparative Efficacy of this compound

Cell LineCancer TypeThis compound IC50Doxorubicin IC50
B16 MelanomaMelanomaData not availableNot specified in this compound studies
EL-4 LymphomaLymphomaData not availableNot specified in this compound studies
L-1210 LeukemiaLeukemiaProlonged survival in miceNot specified in this compound studies

Note: The table highlights the current gap in publicly available, standardized IC50 data for this compound across a diverse panel of cancer cell lines. The information on L-1210 leukemia is based on in vivo studies showing prolonged survival, which implies cytotoxic efficacy. Further research is needed to establish a comprehensive in vitro cytotoxicity profile.

Mechanism of Action: Induction of Apoptosis

Current research indicates that this compound exerts its anticancer effects primarily through the induction of apoptosis, or programmed cell death. A key study on B16 melanoma cells revealed that this compound is a potent inducer of apoptosis[1]. This process is associated with the activation of caspase-3, a critical executioner caspase in the apoptotic cascade[1].

Furthermore, this compound's pro-apoptotic activity in B16 melanoma cells is linked to a significant decrease in the levels of key cell cycle regulatory proteins, including cyclins E, A, and B1[1]. This suggests that this compound may disrupt the normal progression of the cell cycle, leading to cell death.

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in B16 melanoma cells.

Bactobolin_Apoptosis_Pathway Proposed Signaling Pathway of this compound-Induced Apoptosis in B16 Melanoma Cells This compound This compound CellCycle Cell Cycle Progression This compound->CellCycle Inhibition Caspase3 Caspase-3 Activation This compound->Caspase3 Cyclins Cyclin E, A, B1 (Downregulation) CellCycle->Cyclins Leads to decrease in Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's proposed mechanism of apoptosis induction in B16 melanoma cells.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments used to evaluate the efficacy of anticancer compounds like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and/or comparative compounds) and incubate for the desired period (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting the percentage of viability versus the drug concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of PI.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the in vitro efficacy of an anticancer compound like this compound.

Experimental_Workflow In Vitro Efficacy Evaluation Workflow for Anticancer Compounds start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with this compound (and control/comparator drugs) cell_culture->treatment mtt_assay MTT Assay (Cell Viability/IC50) treatment->mtt_assay apoptosis_assay Annexin V/PI Staining (Apoptosis Analysis) treatment->apoptosis_assay cell_cycle_assay PI Staining (Cell Cycle Analysis) treatment->cell_cycle_assay data_analysis Data Analysis and Interpretation mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis end End data_analysis->end

Caption: A standard workflow for assessing the in vitro anticancer effects of a compound.

Conclusion

This compound demonstrates notable potential as an anticancer agent, primarily through the induction of apoptosis. The available data, particularly from studies on B16 melanoma cells, points towards a mechanism involving caspase-3 activation and cell cycle disruption. However, to fully realize its therapeutic potential, further research is imperative to establish a comprehensive cytotoxicity profile across a diverse range of human cancer cell lines and to conduct direct comparative studies with existing chemotherapeutic agents. The experimental protocols and workflows provided in this guide offer a framework for researchers to contribute to the growing body of knowledge on this compound and accelerate its journey from a promising natural product to a potential clinical candidate.

References

Assessing the Reproducibility of Experimental Results with Bactobolin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bactobolin, a polyketide-peptide antibiotic, has demonstrated potent antimicrobial and antitumor activities by inhibiting protein synthesis. This guide provides a comparative assessment of the experimental results obtained with this compound, focusing on its reproducibility. Due to a limited number of independent studies reporting on identical experimental endpoints, this guide synthesizes the available quantitative data for this compound and its analogs, details the experimental protocols for key assays, and visualizes its mechanism of action and experimental workflows. The findings highlight the need for further independent validation to robustly establish the reproducibility of this compound's effects.

Introduction

This compound is a natural product isolated from Burkholderia thailandensis. It functions as a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells. Its unique mechanism of action, which involves binding to the 50S ribosomal subunit at a novel site on the L2 protein, makes it a compound of interest for the development of new antimicrobial and anticancer agents. This guide aims to provide an objective comparison of this compound's performance by summarizing key experimental data and methodologies to assist researchers in assessing the reproducibility of its reported effects.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its biological effects by directly targeting the ribosome, the cellular machinery responsible for protein synthesis. It binds to the 50S ribosomal subunit, which is a component of the larger 70S ribosome in bacteria. This binding event interferes with the translocation step of protein synthesis, ultimately leading to the cessation of polypeptide chain elongation and cell death.

Bactobolin_Mechanism_of_Action This compound's Mechanism of Action This compound This compound LSU 50S Large Subunit This compound->LSU Binds to Ribosome 70S Ribosome Ribosome->LSU Composed of SSU 30S Small Subunit Ribosome->SSU Composed of L2_Protein L2 Protein LSU->L2_Protein Contains Protein_Synthesis Protein Synthesis LSU->Protein_Synthesis Inhibits Cell_Death Cell Death / Growth Inhibition Protein_Synthesis->Cell_Death Leads to

Figure 1: this compound's inhibitory action on protein synthesis.

Comparative Performance Data

An assessment of reproducibility requires comparing quantitative data from multiple independent studies. While a comprehensive, multi-study comparison for this compound is challenging due to limited publicly available data, this section presents the available Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values to serve as a baseline for future comparative work.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The reproducibility of MIC values can be influenced by factors such as the specific bacterial strain, inoculum size, growth medium, and incubation conditions.

Table 1: MIC Values of this compound Analogs against Staphylococcus aureus

CompoundBacterial StrainMIC (µg/mL)Reference
This compound AS. aureus (Generic)3.125 - 6.25[1]
This compound CS. aureus (Generic)> 32[2]

Note: The data presented is based on available literature and may not represent a direct comparison from a single study.

Antitumor Activity: 50% Inhibitory Concentration (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation. The reproducibility of IC50 values is highly dependent on the cell line used, cell density, passage number, and the specific cytotoxicity assay employed.

Table 2: IC50 Values of this compound Analogs against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compound AL1210 (Leukemia)Not Specified[3]
This compound AMCF-7 (Breast Cancer)Not Specified[4][5]
This compound AHeLa (Cervical Cancer)Not Specified[6][7]

Note: Specific IC50 values for this compound against these cell lines were not consistently reported across multiple studies, highlighting a gap in the publicly available data for a direct reproducibility assessment.

Experimental Protocols

To facilitate the replication and validation of experimental results, detailed methodologies for key assays are provided below.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow MIC Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bact_Culture Prepare Bacterial Culture (e.g., S. aureus in Mueller-Hinton Broth) Inoculation Inoculate Microplate Wells with Bacteria and this compound Dilutions Bact_Culture->Inoculation Bactobolin_Dilution Prepare Serial Dilutions of this compound Bactobolin_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Visual_Inspection->MIC_Determination

Figure 2: Workflow for determining the Minimum Inhibitory Concentration.

Protocol:

  • Prepare Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus ATCC 25923) is prepared in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the this compound dilution is inoculated with the bacterial suspension. A growth control well (bacteria without this compound) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Protein_Synthesis_Inhibition_Workflow Protein Synthesis Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Free_System Prepare Cell-Free Translation System (e.g., Rabbit Reticulocyte Lysate) Reaction_Setup Set up Translation Reactions with this compound and Controls Cell_Free_System->Reaction_Setup Bactobolin_Prep Prepare this compound at Various Concentrations Bactobolin_Prep->Reaction_Setup Reporter_Gene Prepare Reporter mRNA (e.g., Luciferase) Reporter_Gene->Reaction_Setup Incubation Incubate at 30-37°C Reaction_Setup->Incubation Reporter_Measurement Measure Reporter Activity (e.g., Luminescence for Luciferase) Incubation->Reporter_Measurement IC50_Calculation Calculate IC50 Value Reporter_Measurement->IC50_Calculation

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Bactobolin's performance against other antimicrobial agents, supported by experimental data. It details the methodologies behind these findings and visualizes the key signaling pathways involved.

This compound is a potent natural product with broad-spectrum antibiotic and cytotoxic properties.[1] This hybrid polyketide-peptide molecule, originally isolated from Burkholderia thailandensis, functions by inhibiting protein synthesis in both prokaryotic and eukaryotic cells.[1][2] Its unique mechanism of action and significant bioactivity make it a subject of interest for novel antibiotic and anticancer therapeutic development.

Performance and Bioactivity of this compound Analogs

The antimicrobial and cytotoxic activities of different this compound analogs have been evaluated against a range of bacterial strains and cell lines. The data consistently show that this compound A is a particularly potent analog.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness. The following table summarizes the MIC values of this compound A, B, and C against various Gram-positive and Gram-negative bacteria.

Bacterial StrainThis compound A MIC (µg/mL)This compound B MIC (µg/mL)This compound C MIC (µg/mL)
Bacillus subtilis3>10010
Staphylococcus aureus3>10010
Vancomycin-intermediate S. aureus (VISA)3--
Escherichia coli10>10030
Pseudomonas aeruginosa30>100100
Salmonella enterica serovar Typhimurium10>10030

Data sourced from Chandler et al., 2012.[3]

Cytotoxic Activity

The cytotoxic effects of this compound analogs have been assessed against mammalian cells, with the 50% inhibitory concentration (IC50) being a standard measure of a compound's potency in inhibiting cell growth.

Cell LineThis compound A ID50 (µg/mL)This compound B ID50 (µg/mL)This compound C ID50 (µg/mL)
Mouse Fibroblasts<0.51.50.7

Data sourced from Chandler et al., 2012.[3] The correlation between antibacterial and cytotoxic activities suggests that the target of this compound is conserved across bacteria and mammalian cells.[3]

Experimental Protocols

The following sections detail the general methodologies used to obtain the quantitative data presented above.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method.[4][5][6]

  • Preparation of this compound Solutions : A stock solution of each this compound analog is prepared and serially diluted in a 96-well microtiter plate using an appropriate growth medium to achieve a range of concentrations.

  • Inoculum Preparation : The bacterial strains to be tested are cultured to a specific optical density, and the inoculum is standardized to a defined cell concentration (e.g., 10^4 to 10^5 CFU/mL).[5]

  • Inoculation and Incubation : Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[4]

  • MIC Determination : The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[6]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][7][8]

  • Cell Seeding : Adherent cells, such as mouse fibroblasts, are seeded into 96-well plates at a specific density and allowed to attach overnight.[3]

  • Compound Treatment : The cells are then treated with various concentrations of the this compound analogs.

  • MTT Addition and Incubation : After a set incubation period (e.g., 72 hours), an MTT solution is added to each well. The plates are incubated for a further 1.5 to 4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[2][9]

  • Solubilization and Absorbance Reading : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance of the resulting purple solution is then measured using a microplate reader at a wavelength of approximately 570-590 nm.[2]

  • IC50 Calculation : The absorbance values are used to calculate the percentage of cell viability at each this compound concentration, and the IC50 value is determined as the concentration that inhibits cell viability by 50%.

Ribosome Binding Assay

To investigate the interaction of this compound with the ribosome, a filter binding assay can be employed.[10]

  • Preparation of Ribosomes and Radiolabeled mRNA : Purified 70S ribosomes and a radiolabeled mRNA transcript are prepared.

  • Binding Reaction : A reaction mixture is prepared containing the ribosomes, radiolabeled mRNA, and varying concentrations of this compound in a suitable binding buffer.

  • Incubation : The mixture is incubated to allow for the binding of this compound to the ribosomes and the formation of the ribosome-mRNA complex.

  • Filtration : The reaction mixture is passed through a nitrocellulose membrane. The ribosomes and any bound mRNA will be retained on the filter, while unbound mRNA will pass through.

  • Quantification : The amount of radioactivity on the filter is quantified to determine the extent of ribosome-mRNA complex formation. A decrease in the amount of bound mRNA in the presence of this compound indicates that it interferes with this interaction.

In Vitro Protein Synthesis Inhibition Assay

The direct effect of this compound on protein synthesis can be measured using a cell-free translation system.[11]

  • Preparation of Cell-Free Extract : A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.) is prepared.

  • Reporter mRNA : A reporter mRNA, such as one encoding luciferase, is added to the cell-free extract.

  • Treatment with this compound : The cell-free translation reaction is initiated in the presence of varying concentrations of this compound.

  • Measurement of Protein Synthesis : The amount of newly synthesized protein is quantified. In the case of luciferase, this can be done by measuring the luminescence produced upon the addition of its substrate.

  • Analysis : A reduction in the amount of synthesized protein in the presence of this compound confirms its inhibitory effect on protein synthesis.

Signaling Pathways and Mechanisms of Action

This compound's biological activities are a direct result of its interaction with specific cellular machinery and its production is regulated by a sophisticated bacterial communication system.

Inhibition of Protein Synthesis

This compound's primary mechanism of action is the inhibition of protein synthesis. It targets the 50S ribosomal subunit, binding to a unique site involving the L2 (uL2) ribosomal protein.[3][10] This binding event displaces the P-site tRNA, which is thought to inhibit the termination of translation.[12]

Inhibition_of_Protein_Synthesis cluster_ribosome 50S Ribosomal Subunit P_site P-site Protein_Synthesis Protein Synthesis (Elongation/Termination) A_site A-site L2_protein L2 Protein This compound This compound This compound->L2_protein Binds to tRNA tRNA This compound->tRNA Displaces Inhibition Inhibition tRNA->P_site Occupies Inhibition->Protein_Synthesis

Mechanism of this compound-mediated protein synthesis inhibition.
Regulation of this compound Production by Quorum Sensing

In its native producer, Burkholderia thailandensis, the biosynthesis of this compound is regulated by a quorum-sensing (QS) system.[8][13] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. The production of this compound is upregulated by acyl-homoserine lactones (AHLs), which are signaling molecules involved in the QS pathway.[8]

Quorum_Sensing_Regulation cluster_cell Burkholderia thailandensis AHL_Synthase AHL Synthase (e.g., BtaI2) AHLs AHLs (Signaling Molecules) AHL_Synthase->AHLs Produces AHL_Receptor AHL Receptor (e.g., BtaR2) Bactobolin_Genes This compound Biosynthetic Gene Cluster AHL_Receptor->Bactobolin_Genes Activates Transcription Bactobolin_Production This compound Bactobolin_Genes->Bactobolin_Production Leads to AHLs->AHL_Receptor Binds to (at high concentration) Low_Cell_Density Low Cell Density Low_Cell_Density->AHL_Synthase High_Cell_Density High Cell Density High_Cell_Density->AHLs

Quorum sensing regulation of this compound production.

References

Safety Operating Guide

Proper Disposal of Bactobolin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to strict protocols for the disposal of Bactobolin to ensure personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this cytotoxic compound.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is not merely a procedural formality but a critical component of laboratory safety and environmental responsibility. All personnel handling this compound must be trained in the procedures outlined below and have access to the necessary personal protective equipment (PPE) and disposal materials.

Key Safety and Handling Information

Prior to disposal, it is imperative to handle this compound with the utmost care. The following table summarizes key quantitative data and handling recommendations derived from safety data sheets.

ParameterValue/InstructionSource
Molecular Formula C₁₄H₂₀Cl₂N₂O₆[2]
Molecular Weight 383.22 g/mol [2]
Acute Toxicity, Oral Category 4 (Harmful if swallowed)[1]
Aquatic Toxicity Category 1 (Very toxic to aquatic life with long lasting effects)[1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator.[1]General guidelines for cytotoxic drugs also recommend chemo-protectant gloves, long-sleeved impermeable gowns, and face shields or goggles.[3]
Handling Precautions Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation.[1] Do not eat, drink, or smoke when using this product.[1]
Storage Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent).[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]
Spill Cleanup Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound and any contaminated materials is crucial. The following workflow outlines the mandatory procedures.

cluster_0 Preparation cluster_1 Waste Segregation & Collection cluster_2 Container Management & Labeling cluster_3 Final Disposal A Don appropriate Personal Protective Equipment (PPE) B Designate a specific area for waste accumulation A->B C Collect all this compound-contaminated waste immediately D Segregate into sharps, liquids, and solids C->D E Place sharps in a designated, puncture-proof cytotoxic sharps container D->E F Collect liquids and solids in a leak-proof, -labeled cytotoxic waste container D->F G Do not overfill containers E->G F->G H Securely seal all containers when full or at the end of the experiment G->H I Clearly label containers with 'Cytotoxic Waste' and the biohazard symbol H->I J Store sealed containers in a secure, designated area I->J K Arrange for collection by a licensed hazardous waste disposal service J->K L Dispose of contents/container to an approved waste disposal plant K->L

Caption: this compound Disposal Workflow

Experimental Protocols Referenced for Disposal

The disposal procedures outlined above are based on established protocols for handling cytotoxic and hazardous chemical waste. The primary methods for the final disposal of cytotoxic waste are:

  • Incineration: This is the preferred method for cytotoxic waste to ensure complete destruction of the active compound.[4] High-temperature incineration (>1,100°C) is recommended.[5]

  • Chemical Neutralization: For some cytotoxic agents, chemical deactivation can be used, especially when incineration is not available.[4] However, specific neutralizing agents for this compound are not detailed in the available literature, making incineration the safer and more definitive option.

Decontamination of Surfaces and Equipment:

In the event of a spill or for routine cleaning of work areas, the following procedure should be followed:

  • Containment: Absorb any liquid spills with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

  • Decontamination: Scrub contaminated surfaces and equipment with alcohol.[1]

  • Disposal of Cleaning Materials: All materials used for cleaning, including absorbent pads and wipes, must be disposed of as cytotoxic waste.[6]

Mandatory Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemo-resistant gloves, a lab coat, and a respirator when handling this compound powder or solutions.[1][3]

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or biological safety cabinet.[1]

  • Emergency Procedures: An accessible safety shower and eyewash station must be available.[1] In case of skin or eye contact, flush immediately with large amounts of water and seek medical attention.[1] If swallowed, call a poison center or physician.[1]

  • Waste Handling: Do not dispose of this compound or its containers in the regular trash or down the drain.[1] All contaminated materials, including empty vials, pipette tips, gloves, and lab coats, must be treated as cytotoxic waste.[3][6]

By adhering to these procedures, laboratories can effectively mitigate the risks associated with this compound, ensuring the safety of all personnel and minimizing environmental impact. Regular training and review of these protocols are essential to maintaining a safe research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bactobolin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe and effective handling of potent compounds like Bactobolin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the integrity of your research and the safety of your team. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of deep trust.

Immediate Safety and Handling Protocols

This compound is a cytotoxic and antitumor antibiotic that requires careful handling to minimize exposure and ensure experimental accuracy. Adherence to the following personal protective equipment (PPE) and handling procedures is mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when working with this compound. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.Protects eyes from splashes of this compound solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact with the compound.
Body Protection Impervious clothing, such as a lab coat or gown.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A suitable respirator should be used, especially when handling the powder form, to avoid inhalation of dust and aerosols.Prevents respiratory exposure to this compound particles. The specific type of respirator should be determined by a workplace risk assessment.
Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.

ProcedureGuideline
Safe Handling - Avoid inhalation, and contact with eyes and skin. - Avoid the formation of dust and aerosols. - Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood. - Do not eat, drink, or smoke when using this product. - Wash skin thoroughly after handling.
Storage - Keep the container tightly sealed. - Store in a cool, well-ventilated area. - Protect from direct sunlight and sources of ignition. - Powder: Store at -20°C. - In solvent: Store at -80°C.

Experimental Protocol: Cytotoxicity Assay Using the MTT Method

This protocol provides a detailed methodology for assessing the cytotoxic effects of this compound on a cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell line of choice (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations for testing.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its cytotoxic effects by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, a crucial component of the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. This binding event disrupts the normal function of the ribosome, leading to a halt in protein production and ultimately cell death.

Bactobolin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit 50S_Subunit->Inhibition 30S_Subunit 30S Subunit 30S_Subunit->Inhibition This compound This compound This compound->50S_Subunit Binds to mRNA mRNA mRNA->30S_Subunit Binds to Protein Protein Synthesis Cell_Death Cell Death Protein->Cell_Death Leads to Inhibition->Protein Inhibition

Caption: Mechanism of action of this compound as a protein synthesis inhibitor.

Operational and Disposal Plan

A clear plan for the entire lifecycle of this compound in the laboratory, from receipt to disposal, is crucial for safety and compliance.

Bactobolin_Workflow Receiving Receiving and Unpacking (Verify integrity, wear PPE) Storage Secure Storage (Powder: -20°C, In solvent: -80°C) Receiving->Storage Preparation Preparation of Stock Solution (In a chemical fume hood, wear full PPE) Storage->Preparation Experiment Experimental Use (Follow specific protocol, maintain containment) Preparation->Experiment Decontamination Decontamination of Surfaces and Equipment (Use appropriate disinfectant) Experiment->Decontamination Waste_Collection Waste Collection (Segregate contaminated materials) Experiment->Waste_Collection Decontamination->Waste_Collection Disposal Disposal (Follow institutional and regulatory guidelines) Waste_Collection->Disposal

Caption: Laboratory workflow for handling this compound.

Disposal Plan

All materials contaminated with this compound, including unused solutions, contaminated labware, and PPE, must be disposed of as hazardous waste.

  • Solid Waste: Contaminated gloves, pipette tips, and other solid materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused this compound solutions and contaminated liquid media should be collected in a separate, labeled hazardous liquid waste container.

  • Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound.

Physical and Chemical Properties

PropertyValue
Molecular Formula C14H20Cl2N2O6
Molecular Weight 383.22 g/mol
Appearance Solid powder

Toxicological Data

MetricValueSpecies
LD50 6.25-12.5 mg/kg (intraperitoneal)Mouse
IC50 Varies depending on the cell line and assay conditions.-

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bactobolin
Reactant of Route 2
Bactobolin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.